Chloromethyl pivalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
| Record name | Chloromethyl pivalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18997-19-8 | |
| Record name | Chloromethyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chloromethyl Pivalate from Pivaloyl Chloride and Paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl pivalate is a versatile reagent and a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the production of prodrugs. Its synthesis from pivaloyl chloride and paraformaldehyde is a well-established yet nuanced process. This technical guide provides a comprehensive overview of the synthesis, detailing reaction mechanisms, experimental protocols, and key process parameters. The information is curated to assist researchers and professionals in drug development in optimizing this important chemical transformation.
Introduction
This compound, also known as pivaloyloxymethyl chloride (POM-Cl), is widely utilized as a protecting group for amines and in the formation of pivaloyloxymethyl ester prodrugs to enhance the bioavailability of pharmaceuticals.[1][2] The reaction of pivaloyl chloride with paraformaldehyde, typically catalyzed by a Lewis acid, is the most common and well-documented method for its synthesis.[1] This guide will delve into the specifics of this reaction, providing detailed experimental procedures and a summary of quantitative data from various synthetic approaches.
Reaction Mechanism and Key Parameters
The synthesis of this compound from pivaloyl chloride and paraformaldehyde proceeds via a Lewis acid-catalyzed acylation of formaldehyde. The key steps involve:
-
Depolymerization of Paraformaldehyde: In the presence of a Lewis acid, paraformaldehyde depolymerizes to yield formaldehyde.
-
Activation of Pivaloyl Chloride: The Lewis acid catalyst, commonly zinc chloride (ZnCl₂), activates the pivaloyl chloride, making it more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack: Formaldehyde acts as a nucleophile, attacking the activated pivaloyl chloride.
-
Chloride Ion Transfer: A subsequent transfer of a chloride ion results in the formation of this compound.
Key parameters influencing the reaction's efficiency and yield include the choice of catalyst, reaction temperature, and the potential use of co-catalysts.[1] Thionyl chloride has been identified as an effective cocatalyst, particularly in industrial settings, as it can lead to high yields and purity even without a solvent.[3]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Method 1: Zinc Chloride Catalysis with Vacuum Distillation
This method utilizes zinc chloride as a catalyst and purification is achieved through vacuum distillation.
Procedure:
-
Combine pivaloyl chloride (8.56 g, 71 mmol), paraformaldehyde (2.13 g, 71 mmol), and zinc chloride (75 mg, 0.55 mmol) in a suitable reaction vessel.[4][5]
-
After the reaction is complete, purify the crude product by vacuum distillation to afford this compound as a colorless oil.[4][5]
Method 2: Zinc Chloride Catalysis with Column Chromatography
This alternative protocol employs silica gel column chromatography for purification.
Procedure:
-
To a flask containing a catalytic amount of zinc chloride under a nitrogen atmosphere, add pivaloyl chloride (1 equivalent).[4]
-
Cool the mixture to a temperature between -5 and -10 °C.[4]
-
Add paraformaldehyde (46 mmol) dropwise to the cooled mixture.[4]
-
Allow the reaction mixture to stir at room temperature for 1 hour.[4]
-
Purify the resulting product by silica gel column chromatography to obtain this compound.[4]
Industrial Scale Synthesis with Thionyl Chloride Co-catalyst
For larger-scale production, the use of thionyl chloride as a co-catalyst in a solvent-free system is advantageous.[3]
Procedure:
-
In a reactor, combine pivaloyl chloride, zinc chloride (catalyst), and thionyl chloride (co-catalyst).[3]
-
Heat the mixture to 60 °C.[3]
-
Over a period of 5 hours, add paraformaldehyde (95% purity, 75.9 g) to the stirred reaction mixture.[3]
-
Maintain the reaction at 60 °C for an additional 5 hours.[3]
-
After cooling to room temperature, wash the mixture with water (160.0 g) and separate the lower aqueous layer.[3]
-
Dehydrate the organic layer by adding calcium chloride (30.0 g).[3]
-
Filter to remove the calcium chloride and then distill the filtrate to obtain pure this compound.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthetic methods.
| Parameter | Method 1 | Method 2 | Industrial Scale |
| Reactants | |||
| Pivaloyl Chloride | 8.56 g (71 mmol)[4][5] | 1 equivalent[4] | - |
| Paraformaldehyde | 2.13 g (71 mmol)[4][5] | 1.38 g (46 mmol)[4] | 75.9 g (95% purity)[3] |
| Catalyst | |||
| Zinc Chloride (ZnCl₂) | 75 mg (0.55 mmol)[4][5] | Catalytic amount[4] | 4.0 g[3] |
| Co-catalyst | |||
| Thionyl Chloride | - | - | 47.6 g[3] |
| Reaction Conditions | |||
| Temperature | 80 °C[4][5] | -5 to -10 °C then RT[4] | 60 °C[3] |
| Time | 2 hours[4][5] | 1 hour[4] | 10 hours[3] |
| Purification | Vacuum Distillation[4][5] | Silica Gel Column[4] | Washing and Distillation[3] |
| Yield | 59% (6.29 g, 44.7 mmol)[4][5] | - | 93.5% (281.7 g)[3] |
| Purity | Colorless oil[4][5] | - | 99.7%[3] |
| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ 1.24 (9H, s, tBu), 5.72 (2H, s, CH₂)[4] | - | - |
Experimental Workflow and Diagrams
The general workflow for the synthesis of this compound can be visualized as follows:
References
A Technical Guide to Chloromethyl Pivalate as a Pivaloyloxymethyl (POM) Protecting Group Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chloromethyl Pivalate
In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of protecting groups is fundamental to the construction of complex molecules and the optimization of drug delivery. This compound (CMPV), a versatile and highly reactive alkylating agent, serves as the primary precursor for the introduction of the pivaloyloxymethyl (POM) protecting group. The POM group is a cornerstone of prodrug design, valued for its ability to mask polar functional groups, thereby enhancing a drug's lipophilicity and, consequently, its oral bioavailability.[1][2]
This technical guide provides an in-depth exploration of this compound's function as a POM precursor. It covers its physicochemical properties, the mechanisms of POM group installation and cleavage, detailed experimental protocols, and its application in the development of clinically significant pharmaceuticals.
Physicochemical and Spectroscopic Data of this compound
This compound is a colorless to faintly yellow liquid characterized by its reactive chloromethyl group, which is the key to its function as an electrophile.[1][3] Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 18997-19-8 | [3][4] |
| Molecular Formula | C₆H₁₁ClO₂ | [3][4] |
| Molecular Weight | 150.60 g/mol | [3][4] |
| Appearance | Colorless to very faintly yellow clear liquid | [3][] |
| Boiling Point | 146-148 °C (lit.) | [6][7] |
| Density | 1.045 g/mL at 25 °C (lit.) | [6][8] |
| Refractive Index (n²⁰/D) | 1.417 (lit.) | [6][8] |
| Solubility | Miscible with most organic solvents; immiscible with water. | [6][8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.72 (s, 2H, -OCH₂Cl), 1.24 (s, 9H, -C(CH₃)₃) | [6][9] |
| ¹³C NMR (CDCl₃) | δ 176.7, 69.1, 38.7, 26.9 | [10] |
The Pivaloyloxymethyl (POM) Group: Mechanism and Application
The POM group is an acyloxymethyl promoiety that is particularly effective at masking the hydrophilicity of carboxylic acids, phosphates, and other heteroatom functional groups.[1][11] This masking strategy is central to the prodrug concept, where an inactive, protected form of a drug is administered and then converted to the active form in vivo.[12]
Key Advantages of POM Prodrugs:
-
Enhanced Lipophilicity: The bulky pivalate group shields polar functionalities, increasing the molecule's ability to permeate biological membranes.[2]
-
Improved Oral Bioavailability: By facilitating absorption across the gut wall, POM prodrugs allow for oral administration of drugs that would otherwise require parenteral delivery.[11][13]
-
Metabolic Lability: The ester linkage in the POM group is susceptible to cleavage by ubiquitous cellular esterases, ensuring the release of the active drug inside the body.[1][14]
Mechanism of Protection
The introduction of the POM group using this compound proceeds via a nucleophilic substitution reaction (Sₙ2). A nucleophilic heteroatom (e.g., a carboxylate oxygen, phosphate oxygen, or amine nitrogen) attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group.[1] The reaction is typically conducted in the presence of a base to neutralize the acid generated or by using a pre-formed salt of the nucleophile.[1][15]
Caption: General mechanism for POM protection using this compound.
Mechanism of Deprotection (Prodrug Activation)
The therapeutic value of the POM group lies in its controlled cleavage in vivo. Cellular esterase enzymes catalyze the hydrolysis of the pivalate ester bond. This generates an unstable hydroxymethyl intermediate, which spontaneously decomposes to release the active drug, formaldehyde, and pivalic acid.[1][14]
Caption: In vivo activation pathway of a POM-protected prodrug.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in protecting common functional groups.
Synthesis of this compound
This protocol is adapted from literature procedures for the preparation of the reagent.[6][9]
-
Reaction: Pivaloyl chloride + Paraformaldehyde → this compound
-
Reagents & Equipment:
-
Pivaloyl chloride (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
Anhydrous zinc chloride (catalytic amount, ~0.008 equiv)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
-
Procedure:
-
To a round-bottom flask, add pivaloyl chloride, paraformaldehyde, and a catalytic amount of anhydrous zinc chloride.
-
Stir the mixture at 80 °C for 2 hours under an inert atmosphere. The mixture will become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation (e.g., 80 °C at 15 mmHg) to afford this compound as a colorless oil.
-
POM Protection of a Carboxylic Acid: Synthesis of Sulbactam Pivoxil
This protocol describes the esterification of a carboxylic acid salt, a common method for synthesizing pivoxil prodrugs.[15][16]
-
Reaction: Sodium sulbactam + this compound → Sulbactam pivoxil
-
Reagents & Equipment:
-
Sodium salt of sulbactam (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Reaction vessel with magnetic stirring
-
Water for precipitation
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the sodium salt of sulbactam in a minimal amount of high-purity DMSO.
-
Add this compound to the solution and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, slowly add the reaction mixture to a stirred volume of water.
-
The product, sulbactam pivoxil, will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
POM Protection of a Phosphonate: Synthesis of Bis(POM) PMEA (Adefovir Dipivoxil)
This protocol outlines the acylation of a phosphonic acid, a key step in synthesizing antiviral prodrugs like Adefovir Dipivoxil.[17]
-
Reaction: 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) + this compound → Bis(pivaloyloxymethyl) PMEA
-
Reagents & Equipment:
-
PMEA (1.0 equiv)
-
This compound (~2.5 equiv)
-
A suitable base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Reaction vessel with magnetic stirring under an inert atmosphere
-
Chromatography equipment for purification
-
-
Procedure:
-
Suspend PMEA in the anhydrous solvent in a reaction flask.
-
Add the base and stir until a clear solution is formed.
-
Add this compound dropwise to the solution at room temperature.
-
Stir the reaction for several hours to overnight, monitoring for the formation of the bis-esterified product.
-
After the reaction is complete, quench with a suitable reagent and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the pure bis(POM) PMEA.
-
Deprotection of a POM-Protected Oligonucleotide
This protocol is a specialized method for cleaving POM groups from sensitive molecules like synthetic oligonucleotides.[18]
-
Reagents & Equipment:
-
POM-protected oligonucleotide bound to a solid support (e.g., CPG)
-
Deprotection solution: 3% (v/v) diethylamine in concentrated aqueous ammonium hydroxide (28-30%)
-
Sealed reaction vial
-
Heating block or oven
-
-
Procedure:
-
Place the solid support containing the POM-protected oligonucleotide into a sealed vial.
-
Add the deprotection solution (3% diethylamine in ammonium hydroxide).
-
Seal the vial tightly and heat at a controlled temperature (e.g., 35 °C) for an extended period (e.g., 20 hours).
-
After cooling, filter the solution to remove the solid support.
-
Dry the filtrate under vacuum to yield the deprotected oligonucleotide.
-
Applications in Drug Development: Case Studies
The POM protecting group strategy, enabled by this compound, has been instrumental in bringing several important drugs to market with improved pharmacokinetic profiles.
| Prodrug Name | Parent Drug | Therapeutic Class | Advantage of POM Group | Reference(s) |
| Adefovir Dipivoxil | Adefovir (PMEA) | Antiviral (Hepatitis B) | Masks the phosphonate moiety, increasing oral bioavailability from <12% to over 30% in animal models. | [11][19] |
| Cefditoren Pivoxil | Cefditoren | Antibiotic (Cephalosporin) | Masks the carboxylic acid, enabling oral absorption. The prodrug is hydrolyzed by intestinal esterases. | [20][21] |
| Sulbactam Pivoxil | Sulbactam | β-lactamase inhibitor | Esterification of the carboxylic acid allows for oral co-administration with β-lactam antibiotics. | [15][16] |
| Tenofovir Dipivoxil | Tenofovir | Antiviral (HIV, Hepatitis B) | The bis-POM prodrug significantly increases lipophilicity and oral bioavailability (from 17% to 38% in dogs). | [19] |
Workflow and Logical Relationships
The journey from a polar parent drug to an orally active therapeutic involves a clear, logical workflow centered around the use of this compound.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H11ClO2 | CID 87885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 6. This compound | 18997-19-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. haihangchem.com [haihangchem.com]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 15. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:18997-19-8 | Chemsrc [chemsrc.com]
- 17. This compound 97 18997-19-8 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
The Pivotal Role of Chloromethyl Pivalate in Modern Prodrug Synthesis
An In-depth Technical Guide for Drug Development Professionals
Chloromethyl pivalate (POM-Cl) is a critical reagent in pharmaceutical chemistry, primarily utilized for the synthesis of pivaloyloxymethyl (POM) ester prodrugs. This strategy is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic challenges of parent drug molecules. Prodrugs are inactive precursors that undergo biotransformation in vivo to release the active pharmaceutical ingredient (API).[1] The POM moiety, introduced by this compound, is designed to mask polar functional groups, thereby enhancing a drug's lipophilicity and improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
The primary application of this compound is to esterify carboxyl, hydroxyl, or phosphonate groups on a parent drug.[2][3] This chemical modification temporarily neutralizes the charge and increases the molecule's ability to permeate biological membranes, a crucial factor for improving oral bioavailability.[2][3][4] Once absorbed, the POM ester is readily cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active drug.[5][6]
Mechanism of Action: Synthesis and Bioactivation
The synthesis of a POM prodrug involves the reaction of a parent drug containing a suitable functional group (e.g., a carboxylic acid, phosphate, or phenol) with this compound. This is typically an esterification or acylation reaction.[7][8]
The bioactivation of the resulting POM prodrug is a two-step process initiated by non-specific esterases. The esterase hydrolyzes the pivalate ester, forming a highly unstable hydroxymethyl ester intermediate. This intermediate then spontaneously decomposes, releasing the active parent drug, formaldehyde, and pivalic acid.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 18997-19-8 [chemicalbook.com]
- 8. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Chloromethyl Pivalate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl pivalate (POM-Cl) is a pivotal reagent in organic synthesis, most notably in the field of medicinal chemistry for the development of prodrugs. Its unique structure, featuring a reactive chloromethyl group attached to a sterically hindered pivaloyl moiety, allows for the introduction of the pivaloyloxymethyl (POM) group onto therapeutic agents. This modification is a widely employed strategy to enhance the lipophilicity and, consequently, the oral bioavailability of drugs containing carboxylic acid, phosphate, or amine functionalities. This guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in this compound, detailing its reaction mechanisms, relevant experimental protocols, and the logical workflows involved in its application.
Introduction to this compound
This compound, also known as pivaloyloxymethyl chloride, is an aliphatic acylal chloride. The core of its reactivity lies in the chloromethyl (-CH₂Cl) functional group. This group acts as a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. The adjacent pivaloyl (tert-butylcarbonyl) group exerts significant steric and electronic effects that modulate this reactivity. A primary application is in the synthesis of 'pivoxil' or POM prodrugs, such as pivampicillin and cefditoren pivoxil.[1] These prodrugs are inactive precursors that, upon administration, are hydrolyzed by endogenous esterases to release the active drug, formaldehyde, and pivalic acid.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 18997-19-8 | [2] |
| Molecular Formula | C₆H₁₁ClO₂ | [2] |
| Molecular Weight | 150.60 g/mol | [2] |
| Appearance | Clear colorless to slightly yellow liquid | |
| Boiling Point | 146-148 °C (lit.) | [2] |
| Density | 1.045 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.417 (lit.) | [2] |
| Flash Point | 40 °C (104 °F) - closed cup | [2] |
| Solubility | Miscible with most organic solvents. Immiscible with water. |
Core Reactivity and Mechanism
The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon bonded to the chlorine atom. This carbon is the primary site for nucleophilic attack.
The Nucleophilic Substitution (Sₙ2) Pathway
The reaction of the chloromethyl group with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.
The key factors influencing the rate and success of this Sₙ2 reaction are:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For prodrug synthesis, the nucleophiles are typically carboxylate anions, phosphate anions, or neutral amine groups within the drug molecule.
-
Steric Hindrance: The Sₙ2 mechanism is sensitive to steric bulk around the reaction center. The primary nature of the chloromethyl carbon makes it relatively unhindered and thus well-suited for Sₙ2 attack.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the substitution reaction.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the anion.
The general mechanism is depicted below.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from pivaloyl chloride and paraformaldehyde, using a Lewis acid catalyst.
Reaction Scheme: (CH₃)₃CCOCl + (CH₂O)n --[ZnCl₂]--> (CH₃)₃CCOOCH₂Cl
Detailed Procedure:
-
To a reaction flask equipped with a stirrer and a reflux condenser, add pivaloyl chloride (e.g., 8.56 g, 71 mmol), paraformaldehyde (e.g., 2.13 g, 71 mmol), and a catalytic amount of anhydrous zinc chloride (e.g., 75 mg, 0.55 mmol).
-
Heat the mixture with stirring to 80 °C for approximately 2 hours. The reaction progress can be monitored by techniques such as GC or TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation (e.g., 80 °C at 15 mmHg) to yield this compound as a colorless oil.
Representative Protocol: Acyloxymethylation of a Carboxylic Acid
This protocol describes a general procedure for the synthesis of a pivaloyloxymethyl (POM) ester from a generic carboxylic acid (R-COOH). This is a cornerstone reaction in the synthesis of pivoxil prodrugs.
Detailed Procedure:
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable dry, polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) to the solution to deprotonate the carboxylic acid, forming the carboxylate salt in situ.
-
Reagent Addition: To the stirred suspension, add this compound (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-24 h). Monitor the reaction's completion using an appropriate analytical technique like TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure pivaloyloxymethyl ester.
Application in Prodrug Development
The primary utility of this compound is to create POM-ester prodrugs. This strategy masks polar functional groups (like carboxylic acids), increasing the molecule's lipophilicity and ability to cross biological membranes, thereby improving oral absorption.
In-vivo Activation Pathway
Once absorbed, the POM-ester is recognized by ubiquitous esterase enzymes in the blood and tissues. These enzymes catalyze the hydrolysis of the ester bond, initiating a chemical cascade that releases the active drug.
This two-step release mechanism ensures that the active drug is liberated systemically after absorption, maximizing its therapeutic potential.
Conclusion
The chloromethyl group in this compound is a highly effective electrophile for the Sₙ2-mediated introduction of the pivaloyloxymethyl (POM) promoiety. Its reactivity is well-defined and can be reliably controlled under standard laboratory conditions, making it an indispensable tool in modern medicinal chemistry and drug development. A thorough understanding of its reaction mechanism, the factors influencing its reactivity, and appropriate experimental procedures are crucial for its successful application in the synthesis of complex molecules and next-generation therapeutics.
References
Navigating the Solubility Landscape of Chloromethyl Pivate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of chloromethyl pivalate, a key intermediate in pharmaceutical synthesis. While precise quantitative solubility data remains elusive in publicly available literature, this document provides a comprehensive overview based on established chemical principles, qualitative observations from technical data sheets, and general experimental methodologies. This guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in various organic solvent systems.
Understanding the Solubility Profile of this compound
This compound is a colorless to slightly yellow liquid with a molecular formula of C6H11ClO2 and a molecular weight of 150.6 g/mol . Its structure, featuring a bulky tert-butyl group and a reactive chloromethyl ester moiety, dictates its solubility behavior.
Based on available safety data sheets and chemical supplier information, this compound is generally described as being miscible with most organic solvents and immiscible with water .[1][2] This behavior is consistent with its predominantly nonpolar character, attributed to the large alkyl group, while the ester and chloro functionalities introduce a degree of polarity.
Qualitative Solubility in Common Organic Solvents
| Solvent Family | Common Solvents | Predicted/Reported Solubility | Rationale |
| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Expected to be Miscible | The polarity of these solvents can interact favorably with the ester and chloro groups of this compound. |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Expected to be Miscible | Similar to aprotic polar solvents, the polarity of alcohols should facilitate miscibility. |
| Nonpolar Solvents | Toluene, Hexane | Expected to be Miscible | The nonpolar nature of these solvents aligns well with the significant hydrocarbon portion of this compound. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Reported as Slightly Soluble (Chloroform)[2] | While "like dissolves like" would suggest good solubility, the specific term "slightly soluble" for chloroform indicates that complete miscibility may not always be assumed and should be experimentally verified. |
| Ester Solvents | Ethyl Acetate | Reported as Sparingly Soluble[2] | The term "sparingly soluble" suggests that while there is some solubility, it is limited. This highlights the importance of experimental determination even with solvents of a similar functional class. |
| Ketone Solvents | Acetone | Expected to be Miscible | Acetone's polarity is suitable for dissolving a molecule with the functional groups present in this compound. |
It is crucial for researchers to experimentally verify the solubility of this compound in their specific solvent system and at the desired concentration and temperature before proceeding with any reaction or process.
Experimental Determination of Solubility
Given the absence of extensive published quantitative data, a general experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent is presented below. This method can be adapted to ascertain the precise solubility for a given application.
General Protocol for Solubility Determination:
-
Preparation: A known volume of the desired organic solvent is placed in a sealable vessel, such as a graduated cylinder or a flask with a stopper. The vessel should be maintained at a constant, recorded temperature.
-
Titration: this compound is incrementally added to the solvent from a calibrated burette or pipette.
-
Mixing: After each addition, the mixture is thoroughly agitated to ensure homogeneity.
-
Observation: The solution is observed for any signs of immiscibility, such as the formation of a separate layer or persistent cloudiness.
-
Endpoint Determination: The addition of this compound is stopped at the first sign of persistent immiscibility. The total volume of this compound added is then recorded.
-
Calculation: The solubility can be expressed in various units, such as volume of solute per volume of solvent (v/v) or, by using the density of this compound (approximately 1.045 g/mL at 25°C), it can be converted to a mass per volume (g/mL or g/100mL) basis.
For more precise measurements, analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the concentration of this compound in a saturated solution.
Synthesis of this compound: An Experimental Workflow
This compound is commonly synthesized through the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[1][3] This process is a cornerstone for its application in further chemical syntheses.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis:
The following is a representative experimental procedure for the synthesis of this compound:
-
Reaction Setup: A mixture of pivaloyl chloride (e.g., 71 mmol) and paraformaldehyde (e.g., 71 mmol) is combined in a suitable reaction vessel.[1][3]
-
Catalyst Addition: A catalytic amount of anhydrous zinc chloride (e.g., 0.55 mmol) is added to the mixture.[1][3]
-
Reaction Conditions: The reaction mixture is stirred and heated to approximately 80°C for a period of 2 hours.[1][3] The reaction should be carried out in a well-ventilated fume hood due to the reactive nature of the components.
-
Purification: Upon completion of the reaction, the crude product is purified by vacuum distillation to yield this compound as a colorless oil.[1][3]
Logical Relationship in Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent. This principle is based on the polarity of the solute and the solvent.
References
The Pivaloyloxymethyl (POM) Ester: A Prodrug Strategy for Enhanced Drug Delivery in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pivaloyloxymethyl (POM) functional group is a widely employed prodrug moiety in medicinal chemistry, designed to overcome pharmacokinetic limitations of parent drug molecules, such as poor membrane permeability and low oral bioavailability. By temporarily masking polar functional groups like carboxylic acids and phosphates, the POM ester increases a drug's lipophilicity, facilitating its transport across biological membranes. Once inside the target cell, the POM group is enzymatically cleaved by ubiquitous esterases, releasing the active drug to exert its therapeutic effect. This guide provides a comprehensive overview of POM esters, including their mechanism of action, synthesis, and applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Core Concept: Mechanism of Action of POM-Prodrugs
The fundamental principle behind the POM-prodrug strategy is the conversion of a hydrophilic, often charged, parent drug into a more lipophilic, neutral entity that can readily diffuse across the lipid bilayers of cell membranes. This transformation is achieved by esterifying a polar functional group (e.g., carboxylic acid, phosphate, or phosphonate) with the pivaloyloxymethyl group.
Upon entering a cell, the POM ester is recognized and hydrolyzed by intracellular esterases. This enzymatic cleavage occurs in a two-step process. First, the ester bond linking the pivaloyl group to the oxymethyl linker is cleaved, releasing pivalic acid and an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the active drug and formaldehyde. This intracellular activation ensures that the active drug is released at its site of action, potentially increasing its therapeutic efficacy and reducing systemic side effects.
Advantages and Disadvantages of the POM-Prodrug Approach
The use of pivaloyloxymethyl esters as a prodrug strategy offers several distinct advantages in drug development. However, it is not without its potential drawbacks. A clear understanding of these factors is crucial for the rational design and application of POM-prodrugs.
Quantitative Data on POM-Prodrugs
The effectiveness of the POM-prodrug strategy is best illustrated through quantitative data that compares the physicochemical and pharmacokinetic properties of the prodrugs with their parent compounds.
Physicochemical Properties
The primary goal of the POM moiety is to increase lipophilicity, which is often quantified by the logarithm of the partition coefficient (logP).
| Compound | Parent Drug | cLogP of Parent Drug | POM-Prodrug | cLogP of POM-Prodrug | Reference |
| Adefovir | Adefovir | -1.29 | Adefovir Dipivoxil | Not specified | [1] |
| Tenofovir | Tenofovir | -1.01 | Tenofovir Dipivoxil | 2.03 | [1] |
| Ampicillin | Ampicillin | 0.88 | Pivampicillin | 1.43 | [2] |
Pharmacokinetic Parameters
The enhanced lipophilicity of POM-prodrugs translates to improved pharmacokinetic profiles, most notably increased oral bioavailability.
| Parent Drug | POM-Prodrug | Parameter | Value (Parent) | Value (Prodrug) | Species | Reference |
| Adefovir | Adefovir Dipivoxil | Oral Bioavailability | 4.0% | Not specified | Monkey | [1] |
| Tenofovir | Tenofovir Dipivoxil | Oral Bioavailability | 17.1% | 37.8% | Dog | [1] |
| Mecillinam | Pivmecillinam | Peak Serum Conc. (200 mg dose) | ~6-9 mg/L (IV) | ~2.0 mg/L (oral) | Human | [3] |
| Mecillinam | Pivmecillinam | Bioavailability | - | ~65-70% (oral) | Human | [3] |
In Vitro Activity
While the POM-prodrug itself is often less active than the parent drug, its ability to deliver the active moiety into cells can result in significantly lower effective concentrations in cell-based assays.
| Parent Drug | POM-Prodrug | Cell Line | IC50 (Parent) | IC50 (Prodrug) | Reference |
| HEX (enolase inhibitor) | POMHEX | D423 (ENO1-deleted) | 1342 nM | 28.9 nM | |
| Butyric Acid | Pivaloyloxymethyl butyrate (AN-9) | HL-60 | - | More potent than parent | [4] |
| All-trans-retinoic acid (ATRA) | Retinoyloxymethyl butyrate (RN1) | HL-60 | - | >40-fold lower ED50 than ATRA | [5] |
Experimental Protocols
The successful development of POM-prodrugs relies on robust synthetic methods and a suite of in vitro assays to evaluate their properties.
General Synthesis of Pivaloyloxymethyl Esters
From Carboxylic Acids:
A common method for the synthesis of POM esters from carboxylic acids involves the use of chloromethyl pivalate.
-
Materials: Carboxylic acid, this compound, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), and an appropriate aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the base to the solution to form the carboxylate salt in situ.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
From Phosphates/Phosphonates:
The synthesis of POM-protected phosphates or phosphonates can be achieved using a similar strategy.
-
Materials: Phosphonic acid or phosphoric acid monoester, this compound or iodomethyl pivalate, a base (e.g., triethylamine, Hünig's base), and a suitable solvent (e.g., DMF, THF).
-
Procedure:
-
Dissolve the phosphonic acid or phosphoric acid monoester in the solvent.
-
Add the base to deprotonate the acidic protons.
-
Add this compound or iodomethyl pivalate to the reaction mixture. Iodomethyl pivalate is often more reactive and may be preferred for less nucleophilic substrates.
-
Stir the reaction at room temperature or with heating until completion.
-
Work-up and purify the product as described for the carboxylic acid esterification.
-
In Vitro Evaluation of POM-Prodrugs
A series of in vitro assays are essential to characterize the stability, permeability, and conversion of a POM-prodrug.
Protocol for Plasma Stability Assay:
-
Objective: To determine the stability of the POM-prodrug in plasma and its rate of conversion to the parent drug.
-
Materials: POM-prodrug, plasma from the desired species (e.g., human, rat), phosphate-buffered saline (PBS), organic solvent for protein precipitation (e.g., acetonitrile), internal standard, LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the POM-prodrug in a suitable solvent (e.g., DMSO).
-
Incubate the prodrug at a final concentration (e.g., 1 µM) in plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Immediately quench the reaction and precipitate plasma proteins by adding a cold organic solvent containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the POM-prodrug and the concentration of the formed parent drug.
-
Calculate the half-life (t1/2) of the prodrug in plasma.
-
Protocol for Caco-2 Permeability Assay:
-
Objective: To assess the intestinal permeability of the POM-prodrug as a predictor of oral absorption.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), POM-prodrug, LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the POM-prodrug solution to the apical (donor) compartment.
-
At various time points, collect samples from the basolateral (receiver) compartment.
-
To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Analyze the concentration of the prodrug and the parent drug in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol for Hydrolysis in Liver Homogenate:
-
Objective: To evaluate the metabolic stability of the POM-prodrug in the liver, a primary site of drug metabolism.
-
Materials: POM-prodrug, liver homogenate (e.g., S9 fraction) from the desired species, buffer solution, quenching solution, LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing the liver homogenate in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the POM-prodrug.
-
At various time points, take aliquots and quench the reaction.
-
Process the samples to remove proteins and analyze the supernatant by LC-MS/MS for the quantification of the prodrug and its metabolites.
-
Determine the rate of hydrolysis of the prodrug.
-
Conclusion
The pivaloyloxymethyl ester prodrug strategy remains a valuable tool in medicinal chemistry for enhancing the drug-like properties of promising therapeutic candidates. By increasing lipophilicity and facilitating cellular uptake, POM-prodrugs can significantly improve the pharmacokinetic profile of parent drugs, leading to enhanced efficacy. However, careful consideration of the potential for toxicity from the released byproducts and inter-individual variability in esterase activity is essential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively design, synthesize, and evaluate POM-prodrugs in their quest for novel and improved therapeutics.
References
- 1. Safety, pharmacokinetics, and food-effect of pivmecillinam after single- and multiple-dose in healthy Chinese subjects: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mecillinam serum levels following intravenous injection: a comparison with pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Protection of Amines using Chloromethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often necessitate temporary protection to prevent undesired side reactions during synthetic transformations. The pivaloyloxymethyl (POM) group, installed using chloromethyl pivalate (POM-Cl), has emerged as a valuable protecting group for amines. Its utility is pronounced in the synthesis of prodrugs, where the POM group can be cleaved in vivo by esterases to release the active pharmaceutical ingredient (API). This document provides a detailed protocol for the N-protection of amines using this compound, including reaction mechanisms, experimental procedures, and deprotection strategies.
Reaction Mechanism and Workflow
The N-protection of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group. This forms the N-pivaloyloxymethyl (N-POM) protected amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: Reaction mechanism for the N-protection of a primary amine with this compound.
A general workflow for this process involves the reaction of the amine with this compound in the presence of a suitable base and solvent, followed by an aqueous work-up and purification.
Application Notes and Protocols: Synthesis of Pivaloyloxymethyl (POM) Ester Prodrugs of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyloxymethyl (POM) ester prodrugs represent a well-established strategy to enhance the bioavailability of carboxylic acid-containing drugs. By masking the polar carboxyl group, the lipophilicity of the parent drug is increased, facilitating its passive diffusion across biological membranes. Once inside the cell, the POM group is designed to be cleaved by ubiquitous intracellular esterases, releasing the active carboxylic acid drug, alongside the innocuous byproducts formaldehyde and pivalic acid. This targeted delivery approach can improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure.
These application notes provide detailed protocols for the synthesis of POM ester prodrugs, summarize key quantitative data related to their synthesis and stability, and illustrate the underlying mechanism of action and experimental workflows.
Data Presentation
Table 1: Synthesis of Pivaloyloxymethyl (POM) Esters - Reaction Yields
| Carboxylic Acid Substrate | Reaction Conditions | Yield (%) | Reference |
| Butyric Acid | Butyryl chloride, Chloromethyl pivalate, TEA, DCM | Not specified | [1] |
| Clodronic Acid (as tetra-POM ester) | Clodronic acid, Pivaloyloxymethyl chloride, Triethylamine, Acetonitrile | Not specified | [2] |
| PMEA (Adefovir) | PMEA, this compound, N,N'-dicyclohexyl-4-morpholinecarboxamidine | 38.2 | [3] |
| 5-Fluoro-2'-deoxyuridine (FdUR) derivative | FdUR derivative, POM-Cl, NaI, MeCN, reflux, 24h | 40-41 | [4] |
| α-Carboxy Nucleoside Phosphonate derivative | Phosphonate ester, TMSBr, MeCN (microwave), then POM-I, DIPEA, THF | Not specified | [5] |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Table 2: Stability of Pivaloyloxymethyl (POM) Ester Prodrugs in Human Plasma
| POM Prodrug | Half-life (t½) in Human Plasma | Analytical Method | Reference |
| Bis(POM)-PMEA (Adefovir Dipivoxil) | < 5 minutes | Not specified | [4] |
| POM₂-C-HMBP | ~8.4 minutes | LC-MS | [6] |
| Tenofovir bis-POM | < 10 minutes (in Dog plasma) | Not specified | [4] |
| A phosphonate bis-POM prodrug | >95% hydrolysis after 2 hours | Not specified | [6] |
| Mixed Aryl/POM phosphonate prodrugs | Showed higher plasma stability than bis-POM prodrugs | Not specified | [7] |
Note: Plasma stability is a critical parameter for prodrug design and can vary significantly between species.
Experimental Protocols
General Protocol for the Synthesis of Pivaloyloxymethyl (POM) Ester of a Carboxylic Acid
This protocol describes a general method for the synthesis of POM esters from a carboxylic acid via its carboxylate salt.
Materials:
-
Carboxylic acid of interest
-
Pivaloyloxymethyl chloride (POM-Cl)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate, potassium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), dichloromethane (DCM))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Salt Formation:
-
Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.0-1.2 eq) dropwise at 0 °C or room temperature, depending on the reactivity of the substrate.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the carboxylate salt.
-
-
Esterification:
-
To the solution of the carboxylate salt, add pivaloyloxymethyl chloride (1.1-1.5 eq) dropwise.
-
The reaction mixture is typically stirred at room temperature or heated (e.g., to 40-80 °C) for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.
-
The filtrate is then typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with water, a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pivaloyloxymethyl ester.[5]
-
Characterization:
The structure and purity of the synthesized POM ester should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the presence of the POM group (characteristic signals around 5.7-5.9 ppm for the -O-CH₂-O- protons in ¹H NMR) and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of POM prodrugs.
Caption: Intracellular activation of a pivaloyloxymethyl (POM) prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of Chloromethyl Pivalate in Continuous-Flow Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chloromethyl pivalate in continuous-flow organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are exploring the advantages of flow chemistry for the synthesis of complex molecules and prodrugs. The use of this compound as a versatile reagent for introducing the pivaloyloxymethyl (POM) protecting group is highlighted in two key applications: the synthesis of complex heterocyclic scaffolds and the preparation of antiviral and antibiotic prodrugs.
Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis.[1][2] this compound is particularly well-suited for flow chemistry due to its reactivity and role in crucial synthetic transformations.[3][4]
Application 1: Synthesis of Isoindoline-Annulated Tricyclic Sultams
A key application of this compound in continuous-flow synthesis is in the construction of complex heterocyclic structures, such as isoindoline-annulated tricyclic sultams. These scaffolds are of significant interest in drug discovery. A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol has been developed for the efficient, multi-step synthesis of a library of these sultams.[5][6] The final cyclization step utilizes this compound to furnish the desired tricyclic product.
Experimental Workflow: Synthesis of Tricyclic Sultams
The overall synthetic strategy involves a Heck reaction, an intramolecular aza-Michael cyclization/Boc-deprotection sequence, and a final cyclization with this compound, with the latter two steps performed under continuous-flow conditions.
Caption: Workflow for the synthesis of tricyclic sultams.
Experimental Protocol: Continuous-Flow Cyclization with this compound
This protocol details the final cyclization step using a microwave-assisted continuous-flow setup.
Materials:
-
Isoindoline intermediate
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave-assisted continuous-flow reactor system
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the isoindoline intermediate in anhydrous DMF.
-
Prepare a solution of this compound and DBU in anhydrous DMF.
-
-
Continuous-Flow Reaction Setup:
-
Set up the MACOS system with appropriate tubing and a back-pressure regulator.
-
Set the microwave reactor to the desired temperature.
-
Pump the two reagent solutions through a T-mixer into the microwave reactor at the specified flow rates.
-
-
Reaction Execution and Collection:
-
Allow the reaction to reach a steady state.
-
Collect the product stream after it exits the reactor and passes through a cooling loop.
-
-
Work-up and Purification:
-
The collected product mixture is then purified using standard chromatographic techniques.
-
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 53-87% (for 38 members) | [5][6] |
| Reaction Time | A few hours (for the entire sequence) | [5][6] |
Note: Specific quantitative data for the continuous-flow cyclization step (e.g., flow rate, residence time, temperature, and yield for this specific step) are not detailed in the available literature abstracts but are part of the overall high-yielding synthesis.
Application 2: Prodrug Synthesis - Pivaloyloxymethyl (POM) Ester Formation
This compound is widely used to introduce the POM group to create prodrugs with improved pharmacokinetic properties.[3][4] This is particularly relevant for antiviral and antibiotic agents to enhance their oral bioavailability.[7] Continuous-flow synthesis provides a safe and efficient method for the preparation of these POM-protected prodrugs.
Logical Relationship: Prodrug Activation
The POM group masks a polar functional group of the parent drug, allowing for better membrane permeability. Once absorbed, the POM ester is cleaved by cellular esterases to release the active drug.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloromethyl Pivalate in Enhancing Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor oral bioavailability is a significant hurdle in drug development, often leading to suboptimal therapeutic efficacy or the need for higher, potentially toxic, doses. One effective strategy to overcome this challenge is the use of prodrugs, which are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmaceutical ingredient. Chloromethyl pivalate is a key reagent in the synthesis of pivaloyloxymethyl (POM) ester prodrugs, a class of prodrugs that has demonstrated considerable success in enhancing the oral bioavailability of drugs containing carboxylate or phosphonate functional groups.
The POM moiety increases the lipophilicity of the parent drug, thereby improving its absorption across the gastrointestinal membrane. Following absorption, the POM ester is readily cleaved by ubiquitous esterases in the body to release the active drug, pivalic acid, and formaldehyde. This application note provides an overview of the use of this compound in the preparation of POM prodrugs, along with detailed protocols for their synthesis and evaluation.
Mechanism of Action of POM Prodrugs
The enhanced oral bioavailability of POM prodrugs is attributed to their increased lipophilicity, which facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells. Once absorbed, the prodrug undergoes enzymatic hydrolysis, primarily mediated by carboxylesterases present in the intestinal wall, liver, and blood, to regenerate the active parent drug.
Caption: Mechanism of enhanced oral absorption of a POM prodrug.
Case Study: Adefovir Dipivoxil (a bis-POM prodrug of Adefovir)
Adefovir, an antiviral drug used to treat hepatitis B, has low oral bioavailability. To improve its oral absorption, it is formulated as its bis-pivaloyloxymethyl (bis-POM) prodrug, adefovir dipivoxil.
Pharmacokinetic Data Comparison: Adefovir vs. Adefovir Dipivoxil
| Parameter | Adefovir | Adefovir Dipivoxil | Fold Increase |
| Oral Bioavailability (%) | <12% | 59%[1] | ~5 |
| Cmax (ng/mL) | Low | 18.4 ± 4.7 | - |
| Tmax (hr) | - | 1.75 ± 0.87 | - |
Note: The data for adefovir dipivoxil is for a 10 mg oral dose in adults.
Experimental Protocols
Synthesis of a bis-POM Prodrug (Example: Adefovir Dipivoxil)
This protocol describes a general method for the synthesis of adefovir dipivoxil using this compound.
Caption: General workflow for the synthesis of a POM prodrug.
Materials:
-
Adefovir (PMEA)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adefovir in anhydrous DMF.
-
Addition of Base: Add N,N-diisopropylethylamine (or triethylamine) to the solution. The base is crucial for deprotonating the phosphonic acid groups of adefovir, making them nucleophilic.
-
Addition of this compound: Slowly add this compound to the reaction mixture. An excess of this compound is typically used to ensure complete conversion.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure bis-POM prodrug.
-
Characterization: Confirm the identity and purity of the synthesized adefovir dipivoxil using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Stability and Permeability Assay using Caco-2 Cells
This protocol is designed to assess the stability of the POM prodrug in an intestinal environment and its permeability across an intestinal epithelial cell monolayer, which is a key indicator of oral absorption.
Caption: Workflow for Caco-2 cell permeability assay.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
POM prodrug and parent drug standards
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on the apical side of Transwell® inserts and culture them for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for transport studies.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing the POM prodrug at a known concentration to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine the intracellular concentrations of the prodrug and parent drug.
-
-
Sample Analysis: Analyze the concentrations of the POM prodrug and the parent drug in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a POM prodrug compared to its parent drug.
Materials:
-
Sprague-Dawley or Wistar rats
-
POM prodrug and parent drug
-
Vehicle for oral and intravenous administration (e.g., saline, PEG 400)
-
Cannulas for blood collection (optional but recommended)
-
Centrifuge and tubes for plasma separation
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer the parent drug intravenously (e.g., via tail vein) at a specific dose to determine its clearance and volume of distribution.
-
Oral (PO) Group (Parent Drug): Administer the parent drug orally via gavage at a specific dose.
-
Oral (PO) Group (POM Prodrug): Administer the POM prodrug orally via gavage at a dose equimolar to the parent drug dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of the parent drug (and the prodrug, if necessary) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Conclusion
The use of this compound to synthesize pivaloyloxymethyl (POM) prodrugs is a well-established and effective strategy for enhancing the oral bioavailability of pharmaceuticals with poor absorption characteristics. The protocols provided in this application note offer a framework for the synthesis and evaluation of POM prodrugs. Careful optimization of the synthetic and analytical methods, along with well-designed in vitro and in vivo studies, are essential for the successful development of orally bioavailable drug candidates.
References
Experimental procedure for the synthesis of adefovir dipivoxil using Chloromethyl pivalate.
Application Notes and Protocols for the Synthesis of Adefovir Dipivoxil
Topic: Experimental Procedure for the Synthesis of Adefovir Dipivoxil using Chloromethyl Pivalate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of Adefovir Dipivoxil, a prodrug of the antiviral agent Adefovir. The key transformation involves the condensation of Adefovir with this compound in the presence of a base. This process is crucial for producing the orally bioavailable form of the drug used in the treatment of chronic hepatitis B.[1][2][3] The following sections outline the chemical pathway, a generalized experimental workflow, specific reaction protocols based on published procedures, and a summary of quantitative data.
Chemical Reaction Pathway
The synthesis of Adefovir Dipivoxil is achieved through the esterification of the phosphonic acid group of Adefovir with two equivalents of this compound. A tertiary amine base, such as triethylamine, is used to facilitate the reaction.
Caption: Chemical synthesis pathway of Adefovir Dipivoxil.
Experimental Synthesis Workflow
The overall process for synthesizing and purifying Adefovir Dipivoxil follows a logical sequence of reaction, extraction, and purification. The workflow ensures the removal of unreacted starting materials, base, and other impurities to yield the final product with high purity.
Caption: General experimental workflow for synthesis and purification.
Experimental Protocols
Two representative protocols derived from patent literature are detailed below. They primarily differ in the choice of solvent.
Protocol A: Synthesis in N,N'-Dimethylacetamide
This protocol is adapted from patent literature and uses N,N'-Dimethylacetamide as the reaction solvent.[4]
Materials:
-
(2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid (Adefovir)
-
This compound
-
Triethylamine
-
N,N'-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
10% Sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend Adefovir (e.g., 30 g, 109.8 mmol) in N,N'-Dimethylacetamide (210 g).
-
Add triethylamine (55.5 g, 5.0 equiv) to the suspension at room temperature (~25 °C) and stir for 15 minutes.
-
Add this compound (84 g, 5.1 equiv) to the reaction mixture.
-
Heat the mixture to maintain an internal temperature of 50 to 55 °C and stir for approximately 4.5 to 5.5 hours.[4]
-
Monitor the reaction by HPLC until the starting Adefovir is ≤ 2.0%.[4]
-
Once complete, cool the reaction to 20-25 °C and add ethyl acetate (360 g).
-
Transfer the mixture to a separation funnel and wash sequentially with purified water and 10% brine solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure at 45-50 °C to yield a crude oil.[4]
-
The resulting oil can be further purified by crystallization.
Protocol B: Synthesis in N-Methylpyrrolidone
This protocol uses N-Methylpyrrolidone (NMP) as the solvent and specifies a crystallization step.[5]
Materials:
-
(2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid (Adefovir)
-
This compound
-
Triethylamine
-
N-Methylpyrrolidone (NMP)
-
Ethyl acetate
-
Purified water
-
Acetone
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Charge a reactor with N-Methylpyrrolidone and add Adefovir (e.g., 1.70 kg).
-
Add triethylamine (2.52 kg, 4 eq) and this compound (5.62 kg, 6 eq).
-
Under a nitrogen atmosphere, heat the reaction mixture to 50-55 °C and maintain for 5-7 hours.[5]
-
Monitor the reaction by HPLC until the product peak area is >74%.
-
Cool the solution to 25±5 °C.
-
Transfer the reaction mixture and add ethyl acetate (34 kg). Stir for 30 minutes.
-
Filter the mixture and wash the filter cake with additional ethyl acetate.
-
Combine the organic phases and wash with purified water.[5]
-
Separate and concentrate the organic phase under vacuum to obtain the crude product.
-
For purification, dissolve the crude material in acetone (e.g., 2.5 kg acetone for 1.25 kg crude). Heat to 40-45 °C.
-
Slowly add methyl tert-butyl ether (2.5 kg) and stir.[5]
-
Cool the mixture slowly, optionally adding seed crystals, to 5±5 °C and hold for 12 hours to complete crystallization.
-
Centrifuge to collect the crystals, wash with MTBE, and dry under vacuum at 40±5 °C to yield a white crystalline powder.[5]
Quantitative Data Summary
The following tables summarize the quantitative aspects of the synthesis as reported in various sources.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Protocol A (Source: KR101247653B1[4]) | Protocol B (Source: ChemicalBook[5]) |
| Solvent | N,N'-Dimethylacetamide | N-Methylpyrrolidone |
| Base | Triethylamine | Triethylamine |
| Base (Equivalents) | 5.0 eq | 4.0 eq |
| This compound (Equivalents) | 5.1 eq | 6.0 eq |
| Reaction Temperature | 50 - 55 °C | 50 - 55 °C |
| Reaction Time | 4.5 - 5.5 hours | 5 - 7 hours |
Table 2: Product Yield and Purity
| Parameter | Source: CN101830932B[6] | Source: KR101247653B1[4] | Source: ChemicalBook[5] |
| Product Form | White Solid | Crude Oil | White Crystalline Powder |
| Purity (Crude) | Not Specified | 71 - 83% (in oil) | >74% (in solution by HPLC) |
| Purity (Final) | ≥ 99% | Not Specified | Not Specified |
| Overall Yield | 40 - 50% | Not Specified | 78.1% (after crystallization) |
| Purification Method | Ethyl acetate / Isopropyl ether | Not Specified | Acetone / MTBE |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in accordance with institutional and regulatory guidelines. The procedures may require optimization based on specific laboratory conditions and reagent quality.
References
- 1. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. KR101247653B1 - Preparation method for adefovir dipivoxil - Google Patents [patents.google.com]
- 5. Adefovir dipivoxil synthesis - chemicalbook [chemicalbook.com]
- 6. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]
Application Notes and Protocols: Use of Chloromethyl Pivalate in the Preparation of Beta-Lactamase Inhibitor Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactamase inhibitors are crucial in overcoming bacterial resistance to beta-lactam antibiotics. By inactivating beta-lactamase enzymes, these inhibitors restore the efficacy of antibiotics like penicillins and cephalosporins. However, many beta-lactamase inhibitors exhibit poor oral bioavailability, limiting their clinical utility in oral formulations. To address this, a common strategy is the development of prodrugs, which are inactive compounds that are converted into the active drug in vivo.
Chloromethyl pivalate is a key reagent in the synthesis of pivaloyloxymethyl (POM) or pivoxil prodrugs of beta-lactamase inhibitors. The addition of the lipophilic pivoxil group enhances the oral absorption of the parent drug. Following absorption, the pivoxil ester is rapidly hydrolyzed by non-specific esterases in the body to release the active beta-lactamase inhibitor, formaldehyde, and pivalic acid. This application note provides detailed protocols and data for the synthesis of pivoxil prodrugs of two important beta-lactamase inhibitors: sulbactam and tazobactam, using this compound.
Mechanism of Action and Prodrug Strategy
Beta-lactamase enzymes produced by resistant bacteria hydrolyze the amide bond in the beta-lactam ring of antibiotics, rendering them inactive. Beta-lactamase inhibitors, such as sulbactam and tazobactam, are structural analogs of beta-lactam antibiotics. They act as "suicide inhibitors" by irreversibly binding to the active site of the beta-lactamase enzyme, thus protecting the co-administered antibiotic from degradation.[1][2][3]
The pivoxil prodrug strategy is designed to improve the oral bioavailability of polar drugs containing a carboxylic acid group.[4] The lipophilic pivaloyloxymethyl ester masks the polar carboxyl group, facilitating passive diffusion across the gastrointestinal membrane. Once absorbed into the bloodstream, ubiquitous esterases cleave the ester bond, releasing the active drug.[5]
Below is a diagram illustrating the overall workflow from prodrug synthesis to the inhibition of beta-lactamase.
Caption: Workflow from Pivoxil Prodrug Synthesis to Beta-Lactamase Inhibition.
Experimental Protocols
Synthesis of Sulbactam Pivoxil
Sulbactam pivoxil is synthesized by the esterification of sulbactam with this compound. The reaction is typically carried out by first converting sulbactam to its salt to enhance its nucleophilicity.
Materials:
-
Sulbactam acid
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a round-bottom flask, suspend sulbactam acid in a suitable organic solvent (e.g., DMF). Add one equivalent of a base, such as sodium bicarbonate, and stir the mixture at room temperature until the sulbactam is fully dissolved and has formed its sodium salt.
-
Esterification: To the solution of the sulbactam salt, add 1.0-1.2 equivalents of this compound dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulbactam pivoxil. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[6]
Synthesis of Tazobactam Pivaloyloxymethyl Ester (Tazobactam Pivoxil)
Materials:
-
Tazobactam acid
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
This compound
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Proposed Procedure:
-
Solubilization and Salt Formation: Dissolve tazobactam acid in a suitable aprotic polar solvent such as DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, and stir at room temperature for 30 minutes to form the corresponding carboxylate salt in situ.
-
Esterification: Add 1.2 equivalents of this compound to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and any remaining salts.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tazobactam pivaloyloxymethyl ester.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of beta-lactamase inhibitor pivoxil prodrugs.
Table 1: Synthesis of Sulbactam Pivoxil
| Parameter | Value | Reference |
| Starting Material | Sulbactam Sodium Salt | |
| Reagent | This compound | |
| Solvent | Dimethyl Sulfoxide (DMSO) | |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 18-24 hours | [6] |
| Yield | 65-85% | [6] |
| Purification Method | Recrystallization (Ethanol/Water) | [6] |
Table 2: Characterization Data for Sulbactam Pivoxil
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₇S | [5] |
| Molecular Weight | 347.38 g/mol | [5] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | Not consistently reported | - |
Table 3: Proposed Synthesis of Tazobactam Pivoxil (Tazobactam Pivaloyloxymethyl Ester)
| Parameter | Proposed Value |
| Starting Material | Tazobactam Acid |
| Reagent | This compound |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 40-50°C |
| Reaction Time | 12-24 hours |
| Estimated Yield | 60-80% |
| Purification Method | Column Chromatography |
Table 4: Characterization Data for Tazobactam
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₅S | [7] |
| Molecular Weight | 300.29 g/mol | [7] |
| Melting Point | 140-147 °C | [7] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation during the synthesis of a pivoxil prodrug and its subsequent bioactivation.
Caption: Synthesis and Bioactivation of a Pivoxil Prodrug.
Conclusion
This compound is an effective reagent for the preparation of pivoxil prodrugs of beta-lactamase inhibitors, significantly enhancing their potential for oral administration. The synthesis protocols provided for sulbactam pivoxil and the proposed method for tazobactam pivoxil offer a foundation for researchers in drug development to produce these valuable compounds. The accompanying data and diagrams provide a clear understanding of the synthesis, mechanism of action, and the strategic importance of this prodrug approach in combating bacterial resistance. Further optimization of the proposed tazobactam pivoxil synthesis and detailed in vivo studies are warranted to fully establish its pharmacokinetic profile and therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of a series of beta-lactam-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN112174983B - Preparation method of tazobactam diphenylmethyl ester - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]
- 7. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Hydroxyl Groups with Chloromethyl Pivalate under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pivaloyloxymethyl (POM) group is a valuable acetal-type protecting group for hydroxyl functionalities, particularly in the synthesis of prodrugs and complex organic molecules. Its introduction is facilitated by the reagent chloromethyl pivalate (PivCl or POM-Cl). The POM group is prized for its relative stability under various conditions and its susceptibility to cleavage by cellular esterases, making it an effective "pro-moiety" to enhance the lipophilicity and bioavailability of polar drug molecules.[1] This document provides detailed application notes and protocols for the protection of hydroxyl groups using this compound under basic conditions, as well as for the subsequent deprotection of the resulting POM ether.
The protection reaction proceeds via a nucleophilic substitution, where the alkoxide, generated in situ by a base, attacks the electrophilic chloromethyl group of this compound. The choice of base is crucial and depends on the substrate's sensitivity and steric hindrance.
Data Presentation: Protection of Alcohols with this compound
The following table summarizes typical conditions and reported yields for the protection of hydroxyl groups with this compound in the presence of a base. It is important to note that yields are highly substrate-dependent.
| Substrate Type | Alcohol Example | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Thymidine (5'-OH) | NaH | THF | Room Temp. | 4 | Selective | |
| Secondary Alcohol | N/A | DIPEA | MeCN | Room Temp. | N/A | N/A | |
| Phosphoryl OH | Phosphonic Acid | Triethylamine | N/A | N/A | N/A | Good | [2] |
| Amine (for comparison) | General Amine | Base | N/A | N/A | N/A | N/A | [1] |
Note: Specific yield data for a wide range of simple primary, secondary, and tertiary alcohols under standardized basic conditions is not extensively documented in readily available literature. The conditions presented are representative of those used in more complex synthetic contexts.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
This protocol provides a general method for the formation of a pivaloyloxymethyl ether from a primary alcohol using sodium hydride as the base.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure pivaloyloxymethyl ether.
Protocol 2: General Procedure for the Deprotection of a Pivaloyloxymethyl (POM) Ether
The deprotection of the POM group can be achieved under basic conditions, which hydrolyze the pivalate ester.
Materials:
-
POM-protected alcohol (1.0 eq)
-
Anhydrous butylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the POM-protected alcohol (1.0 eq) in anhydrous THF.
-
Add anhydrous butylamine (a significant excess, e.g., 10-20 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. Reaction times can vary depending on the substrate.[3][4]
-
Once the reaction is complete, remove the solvent and excess butylamine under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as flash column chromatography, to yield the deprotected alcohol.
Mandatory Visualizations
Reaction Mechanism
The protection of a hydroxyl group with this compound under basic conditions proceeds through a Williamson ether synthesis-type S(_N)2 mechanism. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
Chloromethyl Pivalate: A Key Reagent in the Synthesis of Isoindoline-Annulated Tricyclic Sultams
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloromethyl pivalate (POM-Cl) is a versatile reagent in organic synthesis, notably utilized in the formation of isoindoline-annulated structures, which are significant scaffolds in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a library of isoindoline-annulated tricyclic sultams. The methodology is based on a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol, which offers rapid and efficient access to these complex heterocyclic systems.[1][2] This approach is particularly valuable for the generation of compound libraries for drug discovery programs.
Overview of the Synthetic Strategy
The synthesis of the isoindoline-annulated tricyclic sultam library is a three-step process that leverages a Heck-aza-Michael (HaM) strategy.[1] The overall workflow is as follows:
-
Heck Reaction: A palladium-catalyzed Heck reaction is performed on vinylsulfonamides.
-
Intramolecular aza-Michael Cyclization/Boc-Deprotection: The product from the Heck reaction undergoes a sequential, one-pot intramolecular aza-Michael cyclization and Boc-deprotection.
-
Final Cyclization with this compound: The resulting isoindoline sulfonamide is then cyclized using this compound under MACOS conditions to yield the final tricyclic sultam.[1]
This efficient protocol allows for the production of the target sultams in a matter of hours, starting from readily available materials.[1]
Data Presentation
A library of 38 distinct isoindoline-annulated tricyclic sultams was synthesized using this methodology, with overall yields ranging from 53% to 87%.[1] The following table summarizes the yields for a selection of the synthesized compounds.
| Compound | R¹ Group | R² Group | Overall Yield (%) |
| 7a | H | H | 85 |
| 7b | 4-F | H | 87 |
| 7c | 4-Cl | H | 82 |
| 7d | 4-Br | H | 80 |
| 7e | 4-Me | H | 83 |
| 7f | 4-OMe | H | 78 |
| 7g | 3-OMe | H | 75 |
| 7h | 2-OMe | H | 72 |
| 7i | H | Me | 81 |
| 7j | H | Et | 79 |
| 7k | H | i-Pr | 76 |
| 7l | H | t-Bu | 53 |
Experimental Protocols
The following are the detailed experimental protocols for the key steps in the synthesis of the isoindoline-annulated tricyclic sultams.
Step 1: Heck Reaction of Vinylsulfonamides (General Procedure)
This step is performed using batch microwave heating. The specific conditions may require optimization based on the substrates used.
Step 2: Intramolecular aza-Michael Cyclization/Boc-Deprotection (MACOS Procedure)
This one-pot reaction is carried out using a microwave-assisted, continuous-flow organic synthesis (MACOS) system.
Step 3: Cyclization with this compound to form Tricyclic Sultams (MACOS Procedure)
This is the final step where this compound is employed to construct the third ring of the tricyclic sultam.
Materials:
-
Isoindoline sulfonamide intermediate
-
This compound (POM-Cl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Microwave-assisted, continuous-flow organic synthesis (MACOS) reactor system
Procedure:
-
Preparation of the Reaction Mixture: In a suitable vial, dissolve the isoindoline sulfonamide intermediate (1.0 equiv) in anhydrous DMF. Add cesium carbonate (2.0 equiv) and this compound (1.2 equiv) to the solution.
-
MACOS Reaction: Aspirate the reaction mixture into the MACOS reactor system.
-
Reaction Conditions: Heat the reaction mixture at 150 °C with a residence time of 10 minutes in the microwave cavity of the MACOS system.
-
Work-up and Purification: The effluent from the reactor is collected. The crude product is then purified by flash column chromatography on silica gel to afford the desired isoindoline-annulated tricyclic sultam.
Visualizations
Overall Synthetic Workflow
The following diagram illustrates the three-step synthesis of the isoindoline-annulated tricyclic sultams.
Caption: Three-step synthesis of isoindoline-annulated tricyclic sultams.
Final Cyclization Step with this compound
This diagram details the final ring-closing reaction to form the tricyclic product.
Caption: Cyclization of isoindoline sulfonamide with this compound.
Safety Precautions
This compound is a flammable liquid and vapor, and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For more detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
References
Application Notes & Protocols: Acylation of Phosphonates with Chloromethyl Pivalate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The acylation of phosphonic acids or their corresponding esters with chloromethyl pivalate is a cornerstone reaction in medicinal chemistry, primarily for the synthesis of pivaloyloxymethyl (POM) ester prodrugs.[1][2] Phosphonate-containing drugs often exhibit potent therapeutic activity but suffer from poor cell membrane permeability due to the dianionic nature of the phosphonate group at physiological pH. This negative charge hinders their passive diffusion into cells, limiting bioavailability.[1]
To overcome this challenge, the phosphonate moiety is masked with lipophilic, enzyme-labile protecting groups. The POM group is an ideal choice as it neutralizes the negative charge and creates a more lipid-soluble molecule.[1] Once inside the cell, the POM esters are recognized and hydrolyzed by ubiquitous intracellular esterases, releasing the active phosphonate drug, formaldehyde, and pivalic acid.[3] This strategy has been successfully employed in the development of antiviral agents like Adefovir Dipivoxil and Tenofovir Disoproxil (a related carbonyloxymethyl prodrug).[2][4] The reaction involves the alkylation of a phosphonate salt with this compound, typically in the presence of a base.[3][5]
Reaction Mechanism and Workflow
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The phosphonic acid is first deprotonated by a suitable base to form a more nucleophilic phosphonate anion. This anion then attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group to form the desired phosphonate ester. For a phosphonic acid, this process occurs twice to yield the bis(POM) derivative.
Reaction Mechanism
A diagram illustrating the SN2 mechanism for the formation of a bis(POM)-phosphonate ester is provided below.
Caption: General mechanism for bis(POM)-phosphonate synthesis.
Experimental Workflow
The typical laboratory workflow for this acylation reaction is outlined in the following diagram.
Caption: Standard experimental workflow for POM-phosphonate synthesis.
Experimental Protocols & Data
The optimal reaction conditions can vary significantly depending on the specific phosphonate substrate. Key variables include the choice of base, solvent, temperature, and reaction time. Below are representative protocols and a summary of reported reaction conditions.
Protocol: Synthesis of bis(POM)-PMEA
This protocol is adapted from the synthesis of bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (PMEA), a well-known antiviral agent.[6][7]
Materials:
-
9-(2-Phosphonylmethoxyethyl)adenine (PMEA)
-
This compound (POM-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of PMEA (1.0 eq) in anhydrous DMF, add triethylamine (3.0-4.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete salt formation.
-
Add this compound (3.0-4.0 eq) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure bis(POM)-PMEA.
Summary of Reaction Conditions
The following table summarizes various conditions reported for the acylation of phosphonates with this compound, showcasing the versatility of the reaction.
| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PMEA | Triethylamine (TEA) | DMF | RT - 60 | 12-24 | ~40% | [5] |
| PMEA benzyloxy monoester | Triethylamine (TEA) | N/A | N/A | N/A | N/A | [3][5] |
| PMEA (activated) | Triethylamine (TEA) | N/A | N/A | N/A | N/A | [3][5] |
| Cyclic monophosphate | Diisopropylethylamine (DIPEA) | N/A | N/A | N/A | Low-Mod | [5] |
| AZT monophosphate | Diisopropylethylamine (DIPEA) | Acetonitrile | RT | 96 | 22% | [3] |
Note: "N/A" indicates that the specific parameter was not explicitly detailed in the cited abstract or summary. Yields are highly substrate-dependent.
Safety and Handling
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood. It is corrosive and can cause burns.
-
Organic bases like triethylamine and DIPEA are flammable and corrosive.
-
Anhydrous solvents like DMF and acetonitrile are flammable and toxic.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.
Troubleshooting
-
Low Yield: May be caused by incomplete deprotonation of the phosphonic acid. Consider using a stronger base (e.g., Cs₂CO₃) or ensuring anhydrous conditions, as water can quench the base and hydrolyze the this compound. Low yields are not uncommon for these reactions.[5]
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding more this compound and base.
-
Side Reactions: The formation of mono-acylated products or other impurities can occur. Purification by column chromatography is almost always necessary to isolate the desired bis-acylated product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Pivaloyloxymethyl (POM) Ester Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pivaloyloxymethyl (POM) ester formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Formation
Q1: My reaction with a carboxylic acid and chloromethyl pivalate (POM-Cl) is showing low to no conversion. What are the common causes and how can I improve the yield?
A1: Low or no yield in POM ester formation from a carboxylic acid is a frequent issue, often stemming from the nucleophilicity of the carboxylate, reaction conditions, or reagent quality.
-
Poor Nucleophilicity of the Carboxylate: Carboxylic acids themselves are not nucleophilic enough to react directly with POM-Cl. They must be deprotonated to form the more nucleophilic carboxylate anion. For substrates that are weak nucleophiles, such as some fluorophosphonic acids, standard conditions may be insufficient.[1]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient carboxylate formation and subsequent reaction. A base that is too weak will not sufficiently deprotonate the carboxylic acid, while a base that is too strong or sterically hindered can lead to side reactions with POM-Cl. The solvent must be able to dissolve the carboxylate salt.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates. Conversely, excessively high temperatures can promote the decomposition of POM-Cl or the desired product.
-
Moisture: Water in the reaction can hydrolyze POM-Cl to hydroxymethyl pivalate and hydrochloric acid, reducing the amount of reagent available for the desired reaction.
Troubleshooting Strategies:
| Parameter | Recommendation | Expected Outcome |
| Base Selection | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For poorly soluble carboxylates, a stronger base like potassium carbonate or cesium carbonate in a polar aprotic solvent may be necessary. | Efficient formation of the carboxylate salt without competing side reactions. |
| Solvent System | Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) to solubilize the carboxylate salt. | Improved reaction kinetics due to better solubility of reactants. |
| Temperature Optimization | Start at room temperature and gradually increase to 40-60 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature. | Increased reaction rate while minimizing thermal degradation. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider the use of molecular sieves to remove trace amounts of water. | Minimized hydrolysis of POM-Cl, leading to higher product yield. |
| Addition of Iodide | Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). | In-situ formation of the more reactive iodomethyl pivalate, which can accelerate the reaction with the carboxylate.[2] |
Issue 2: Formation of Side Products
Q2: I am observing significant impurity formation in my POM esterification reaction. What are the likely side products and how can I minimize them?
A2: Several side reactions can occur during POM ester formation, leading to a complex reaction mixture and reduced yield of the desired product.
-
Hydrolysis of this compound: As mentioned, moisture can lead to the hydrolysis of POM-Cl.
-
Formation of Methylene Dipivalate: This impurity can arise from the reaction of POM-Cl with the pivalate anion, which can be present if there is any hydrolysis of the starting material or product. It can also be a byproduct in the synthesis of POM-Cl itself if an excess of paraformaldehyde is used.[3]
-
Reaction with the Base: Nucleophilic bases can react with POM-Cl.
-
Formation of Bis-POM Adducts: For di- or polyprotic acids (like phosphonic acids), the formation of multiple POM esters is possible.[4][5]
Strategies to Minimize Side Products:
| Side Product | Mitigation Strategy |
| Hydrolysis Products | Maintain strict anhydrous conditions. |
| Methylene Dipivalate | Use high-purity POM-Cl. Avoid excess base and prolonged reaction times at high temperatures. |
| Base Adducts | Use a non-nucleophilic, sterically hindered base like DIPEA. |
| Bis-POM Adducts | Carefully control the stoichiometry of POM-Cl. A slight excess of the acid may favor mono-esterification. For polyprotic acids, protecting other acidic protons may be necessary. |
Issue 3: Difficulty with Sterically Hindered Substrates
Q3: My carboxylic acid is sterically hindered, and the reaction with POM-Cl is very slow. How can I drive this reaction to completion?
A3: Steric hindrance around the carboxylic acid group can significantly impede the approach of the electrophilic POM-Cl, leading to slow reaction rates.
Optimization for Sterically Hindered Acids:
| Parameter | Recommendation | Rationale |
| Activating Agent | Consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reacting with hydroxymethyl pivalate (the hydrolysis product of POM-Cl).[1] | Acid chlorides are more electrophilic and can react more readily with the alcohol. |
| Catalyst | The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially in biphasic systems.[6] | Facilitates the transfer of the carboxylate anion to the organic phase where the reaction occurs. |
| Reaction Time & Temperature | These reactions may require longer reaction times and higher temperatures. Monitor the reaction progress carefully to avoid decomposition. | Provides the necessary activation energy to overcome the steric barrier. |
Experimental Protocols
General Protocol for POM Ester Formation from a Carboxylic Acid:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or MeCN, 0.1-0.5 M), add the base (1.1-1.5 eq., e.g., TEA or DIPEA) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to ensure complete formation of the carboxylate salt.
-
If using, add sodium iodide (0.1-0.2 eq.).
-
Add this compound (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Note: The optimal conditions (solvent, base, temperature, and stoichiometry) will vary depending on the specific substrate and should be determined empirically.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in POM Ester Formation
| Observation | Potential Cause | Suggested Solution |
| No reaction/starting material remains | Insufficient activation of carboxylic acid | Use a stronger base or a different solvent to improve solubility of the carboxylate salt. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Poorly reactive substrate | Consider converting the carboxylic acid to an acid chloride. Add catalytic NaI. | |
| Multiple spots on TLC, complex mixture | Presence of water | Use anhydrous reagents and solvents. |
| Side reactions with base or solvent | Use a non-nucleophilic base and a stable solvent. | |
| Product decomposes during workup/purification | Product instability | Use milder workup conditions (e.g., avoid strong acids/bases). Purify quickly and at low temperatures. |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. JPH05125017A - Production of this compound - Google Patents [patents.google.com]
- 4. This compound | 18997-19-8 [chemicalbook.com]
- 5. ピバル酸クロロメチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. EP0453993A1 - Process for producing a halomethyl pivalate - Google Patents [patents.google.com]
Strategies to minimize byproduct formation in Chloromethyl pivalate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Chloromethyl pivalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for synthesizing this compound is the reaction of pivaloyl chloride with paraformaldehyde.[1][2] This reaction is typically catalyzed by a Lewis acid, with zinc chloride (ZnCl₂) being a common choice.[1]
Q2: What are the primary byproducts in this reaction?
A2: The two main byproducts encountered during the synthesis of this compound are:
-
Methylene dipivalate: This byproduct is primarily formed when there is an excess of paraformaldehyde in the reaction mixture.[2]
-
Pivalic acid: This impurity arises from the hydrolysis of the starting material, pivaloyl chloride, by residual water present in the reaction system.[2]
Q3: How can I minimize the formation of Methylene dipivalate?
A3: To reduce the formation of methylene dipivalate, it is crucial to control the stoichiometry of the reactants. Specifically, avoiding an excess of paraformaldehyde is key. A Japanese patent suggests that the molar ratio of paraformaldehyde to pivaloyl chloride should ideally be in the range of 1.15 to 1.20 mol%.[2] Additionally, the method of addition can play a role; a slow, controlled addition of paraformaldehyde can help to prevent localized excesses and minimize the formation of this byproduct.[2]
Q4: What is the most effective strategy to prevent the formation of pivalic acid?
A4: The formation of pivalic acid can be effectively suppressed by removing water from the reaction mixture. A patented method recommends the use of thionyl chloride (SOCl₂) as a cocatalyst.[2] Thionyl chloride reacts with any trace amounts of water to generate hydrogen chloride (HCl) and sulfur dioxide (SO₂), thereby preventing the hydrolysis of pivaloyl chloride. The in-situ generation of HCl can also promote the desired reaction.[1][2]
Q5: Are there any other potential impurities I should be aware of?
A5: Besides methylene dipivalate and pivalic acid, other impurities can arise from the starting materials or side reactions. It is essential to use high-purity pivaloyl chloride and paraformaldehyde. The presence of residual catalysts in the final product can also be a concern, as it may promote the thermal decomposition of this compound during distillation.[2] Therefore, a thorough workup to remove the catalyst is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst. | - Increase reaction time or temperature (within optimal range). - Ensure appropriate catalyst loading (e.g., 2-4 wt% of ZnCl₂ relative to pivaloyl chloride).[1] |
| High Levels of Methylene dipivalate | - Excess paraformaldehyde. | - Carefully control the stoichiometry; use a slight excess of pivaloyl chloride or add paraformaldehyde portion-wise.[2] |
| Significant Pivalic Acid Impurity | - Presence of water in reactants or solvent. | - Use anhydrous reactants and solvents. - Add a dehydrating agent or use thionyl chloride as a cocatalyst to scavenge water.[1][2] |
| Product Discoloration (Yellowish tint) | - Reaction temperature too high or prolonged reaction time leading to decomposition. - Presence of impurities in starting materials. | - Optimize reaction temperature and time. A temperature range of 10-60°C has been suggested to avoid coloration.[2] - Use high-purity starting materials. |
| Difficult Purification by Distillation | - Presence of residual catalyst causing decomposition. - Formation of high-boiling byproducts. | - Perform an aqueous workup to remove the catalyst before distillation.[2] - Optimize reaction conditions to minimize byproduct formation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reactants | Catalyst/Cocatalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Method 1 | Pivaloyl chloride, Paraformaldehyde | Zinc chloride | 80 | 2 | 59 | Not Specified | [3] |
| Method 2 (Patented) | Pivaloyl chloride, Paraformaldehyde | Zinc chloride, Thionyl chloride | 60 | 10 (5h addition + 5h reaction) | 93.5 | 99.7 | [2] |
Experimental Protocols
Key Experiment: High-Purity Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a patented method designed to produce high-purity this compound with high yield.[2]
Materials:
-
Pivaloyl chloride
-
Paraformaldehyde (PFA)
-
Zinc chloride (ZnCl₂)
-
Thionyl chloride (SOCl₂)
-
Water (for workup)
-
Calcium chloride (CaCl₂, for drying)
Procedure:
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add pivaloyl chloride, zinc chloride, and thionyl chloride.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Slowly add paraformaldehyde to the reaction mixture over a period of several hours (e.g., 5 hours) while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional period (e.g., 5 hours) to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and separating the organic layer. This step is crucial for removing the zinc chloride catalyst.
-
Dry the organic layer with a suitable drying agent, such as calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Reaction scheme for this compound synthesis and byproduct formation.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
Preventing the formation of impurities during Chloromethyl pivalate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of Chloromethyl pivalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most well-documented method for synthesizing this compound is the reaction of pivaloyl chloride with paraformaldehyde.[1][2][3] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride.[1][2][3]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities include unreacted starting materials (pivaloyl chloride and paraformaldehyde), pivalic acid, and methylene dipivalate. The formation of pivalic acid is often attributed to the presence of moisture, while methylene dipivalate can be a significant byproduct if reactant addition is not carefully controlled. Thermal decomposition can also lead to impurities if the product is exposed to high temperatures, especially in the presence of the catalyst.
Q3: How can the formation of pivalic acid be minimized?
A3: The formation of pivalic acid, a common impurity resulting from the reaction of pivaloyl chloride with water, can be significantly suppressed by using a cocatalyst such as thionyl chloride.[4] Thionyl chloride reacts with any water present in the reaction mixture, thereby preventing it from reacting with the pivaloyl chloride.[4] This approach also has the benefit of converting any small amounts of pivalic acid that do form back into the starting material, pivaloyl chloride.[4]
Q4: What is the role of the Lewis acid catalyst in this synthesis?
A4: A Lewis acid catalyst, such as zinc chloride, is used to facilitate the reaction between pivaloyl chloride and paraformaldehyde.[1] The catalyst activates the paraformaldehyde, making it more susceptible to nucleophilic attack by the pivaloyl chloride.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative pathway involves the reaction of a pivalate salt with chloroiodomethane.[1] In this method, the pivalate anion acts as a nucleophile, displacing the iodide ion from chloroiodomethane.[1] Phase transfer catalysis can also be employed in the reaction between a salt of pivalic acid and a chloromethylating agent.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Product decomposition during workup or distillation. | - Ensure the reaction is stirred at the recommended temperature (e.g., 80°C) for a sufficient duration (e.g., 2 hours).[2][3] - Before distillation, wash the reaction mixture with water to remove the catalyst, which can promote thermal decomposition.[4] - Perform vacuum distillation at a temperature not exceeding 70-80°C.[2][4] |
| High Levels of Pivalic Acid Impurity | - Presence of water in the reagents or reaction vessel. | - Use anhydrous reagents and ensure all glassware is thoroughly dried. - Employ thionyl chloride as a cocatalyst to scavenge any residual moisture.[4] |
| Product Discoloration (Yellowing) | - Thermal decomposition of the product. - Presence of impurities that are unstable to heat. | - Lower the distillation temperature by using a higher vacuum. - Ensure the catalyst is completely removed before distillation.[4] |
| Presence of Methylene Dipivalate Byproduct | - Incorrect rate of addition of paraformaldehyde. | - Add paraformaldehyde portion-wise or over an extended period to control the reaction rate and minimize the formation of this byproduct.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Zinc Chloride Catalyst
This protocol is based on a commonly cited method for the synthesis of this compound.[2][3]
Materials:
-
Pivaloyl chloride
-
Paraformaldehyde
-
Zinc chloride (catalyst)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, combine pivaloyl chloride (1.0 equivalent), paraformaldehyde (1.0 equivalent), and a catalytic amount of zinc chloride (e.g., 0.008 equivalents).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation (e.g., 80-81°C at 15 mmHg) to obtain this compound as a colorless oil.[2]
Protocol 2: High-Yield Synthesis using Thionyl Chloride as a Cocatalyst
This protocol is adapted from a patented method designed to improve yield and purity by minimizing water-related side reactions.[4]
Materials:
-
Pivaloyl chloride
-
Paraformaldehyde
-
Zinc chloride (catalyst)
-
Thionyl chloride (cocatalyst)
Procedure:
-
To a reactor, add pivaloyl chloride, zinc chloride, and thionyl chloride.
-
Heat the mixture to 60°C with stirring.
-
Gradually add paraformaldehyde over a period of 5 hours.
-
Continue to stir the reaction mixture at 60°C for an additional 5 hours.
-
After cooling to room temperature, wash the mixture with water to remove the catalyst.
-
Separate the organic layer and dry it (e.g., with CaCl₂).
-
Filter and purify by vacuum distillation to yield high-purity this compound.[4]
Visual Guides
Caption: Main reaction for this compound synthesis and side reaction leading to pivalic acid impurity.
Caption: A step-by-step workflow for troubleshooting common purity issues in this compound synthesis.
Caption: Logical relationships between key reaction parameters and the final product quality.
References
Technical Support Center: Scalable Synthesis of Pivaloyloxymethyl (POM) Esters
Welcome to the Technical Support Center for the scalable synthesis of pivaloyloxymethyl (POM) esters. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the synthesis of these important prodrug moieties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing POM esters from carboxylic acids?
A1: The most prevalent method involves a two-step process. First, a suitable pivaloyloxymethylating agent is synthesized, typically chloromethyl pivalate (POM-Cl). Subsequently, the carboxylic acid is esterified with POM-Cl, usually in the presence of a base.
Q2: What are the critical parameters to control during the synthesis of this compound (POM-Cl)?
A2: The reaction between pivaloyl chloride and paraformaldehyde is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂).[1][2] Key parameters to control include the reaction temperature (around 60-80°C), the rate of addition of paraformaldehyde to manage the exotherm, and the exclusion of moisture, as water can react with the starting materials and the product.[1] The use of thionyl chloride as a co-catalyst can improve yield and purity by consuming residual water.[1]
Q3: My esterification reaction with POM-Cl is slow or incomplete. What are the possible causes and solutions?
A3: Several factors can lead to a sluggish or incomplete reaction:
-
Low Nucleophilicity of the Carboxylate: Carboxylic acids with low pKa values or significant steric hindrance around the carboxyl group can be poor nucleophiles.[3]
-
Solution: Consider using a more reactive derivative of the carboxylic acid, such as its corresponding acid chloride. Alternatively, employing a stronger, non-nucleophilic base or a phase-transfer catalyst can enhance the nucleophilicity of the carboxylate salt.
-
-
Poor Solubility: If the carboxylate salt is not soluble in the reaction solvent, the reaction will be slow.
-
Solution: Screen different solvents or solvent mixtures to improve solubility. The use of aprotic polar solvents like DMF or acetonitrile is common.
-
-
Base Selection: The choice of base is crucial. It should be strong enough to deprotonate the carboxylic acid but not so strong as to cause side reactions with the POM-Cl or the product.
-
Solution: Tertiary amines like triethylamine or diisopropylethylamine are frequently used. Inorganic bases such as potassium carbonate can also be effective, especially with a phase-transfer catalyst.
-
Q4: I am observing significant by-product formation. What are the common impurities and how can I minimize them?
A4: Common impurities can include:
-
Unreacted Starting Materials: Monitor the reaction for completion using techniques like TLC, HPLC, or GC to ensure full conversion.
-
Hydrolysis Products: If water is present, POM-Cl can hydrolyze to hydroxymethyl pivalate, and the POM ester product can also be susceptible to hydrolysis. Ensure anhydrous conditions are maintained.
-
Products of Side Reactions: The base used can sometimes react with POM-Cl. Using a sterically hindered base can mitigate this.
-
Solution: Careful control of reaction temperature, stoichiometry, and the use of high-purity starting materials are essential. A well-designed work-up and purification procedure are also critical for removing impurities.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of POM Ester | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC/HPLC/GC. Consider using a more forcing base or a catalyst. |
| Degradation of product or starting material. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if materials are air-sensitive. | |
| Mechanical losses during work-up. | Optimize extraction and filtration procedures. Minimize transfers of the product solution. | |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the chromatographic method (e.g., change solvent system, gradient, or stationary phase). Consider recrystallization or distillation if the product is amenable. |
| Presence of pivalic acid or its salts. | Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. | |
| Inconsistent Results at Larger Scale | Poor temperature control (exotherms). | Improve reactor cooling and control the rate of reagent addition. Consider a semi-batch process for better heat management. |
| Inefficient mixing. | Use appropriate agitation and reactor geometry for the scale of the reaction. Ensure good mass transfer between phases if the reaction is heterogeneous. | |
| Changes in reagent quality. | Qualify all raw materials before use in large-scale synthesis. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound (POM-Cl)
This protocol is adapted from a method for industrial production.[1]
Materials:
-
Pivaloyl chloride
-
Paraformaldehyde (PFA)
-
Zinc chloride (ZnCl₂), anhydrous
-
Thionyl chloride
-
Calcium chloride (CaCl₂), anhydrous for drying
Procedure:
-
Charge a suitable reactor with pivaloyl chloride, thionyl chloride, and zinc chloride.
-
Heat the mixture to 60°C with stirring.
-
Add paraformaldehyde portion-wise over 5 hours, maintaining the temperature at 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and wash the organic layer. Separate the lower aqueous layer.
-
Dry the crude product by adding anhydrous calcium chloride, stirring, and then filtering.
-
Purify the crude this compound by vacuum distillation to obtain a colorless, transparent liquid.
Protocol 2: General Procedure for Scalable Synthesis of a POM Ester
This is a general procedure and may require optimization for specific carboxylic acids.
Materials:
-
Carboxylic acid
-
This compound (POM-Cl)
-
Triethylamine (Et₃N) or other suitable base
-
Acetonitrile (MeCN) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Charge the reactor with the carboxylic acid and the solvent.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add the base (e.g., triethylamine) while maintaining the temperature.
-
Add this compound dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Upon completion, filter off any solids (e.g., triethylamine hydrochloride).
-
Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude POM ester.
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Quantitative Data
Table 1: Synthesis of this compound (POM-Cl)
| Reactants | Catalyst/Co-catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |
| Pivaloyl chloride, Paraformaldehyde | ZnCl₂ | None | 80°C | 2 h | 59% | Not specified | [2] |
| Pivaloyl chloride, Paraformaldehyde | ZnCl₂, Thionyl chloride | None | 60°C | 10 h | 93.5% | 99.7% | [1] |
Table 2: Synthesis of POM Esters - Example Yields
| Carboxylic Acid | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Benzoic acid (esterified with phenol using pivalic anhydride) | Na₂S₂O₃·5H₂O | DMF | 70°C | 4 h | 77% | [4] |
| 4-Nitrobenzoic acid (gram-scale) | Na₂S₂O₃·5H₂O | DMF | 70°C | 4 h | 90% | [4] |
| 7-Acylamidodesacetoxycephalosporanic acids | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Visualizations
Caption: General workflow for the synthesis of POM esters.
Caption: Troubleshooting decision tree for low yield reactions.
Caption: Cellular activation pathway of a POM prodrug.
References
- 1. Synthesis of 7-acylamidodesacetoxycephalosporanic acids and corresponding pivaloyloxymethyl esters. Chemical and microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivampicillin | C22H29N3O6S | CID 33478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Chloromethyl Pivalate and Iodomethyl Pivalate in Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the strategic modification of drug candidates to optimize their pharmacokinetic profiles is a cornerstone of successful therapeutic design. Prodrug synthesis, a key approach in this endeavor, often employs esterification to mask polar functional groups, thereby enhancing lipophilicity and improving drug absorption. Among the reagents utilized for this purpose, halomethyl pivalates are instrumental in creating pivaloyloxymethyl (POM) esters, a common and effective prodrug motif. This guide provides a detailed comparison of two such reagents: Chloromethyl Pivalate and Iodomethyl Pivalate, focusing on their relative reactivity, supported by established chemical principles and available experimental data.
Executive Summary
The fundamental difference in reactivity between this compound and Iodomethyl Pivalate lies in the nature of the halogen leaving group. Iodide is a significantly better leaving group than chloride due to its larger size, lower electronegativity, and the weaker carbon-iodine bond. Consequently, Iodomethyl Pivalate is the more reactive electrophile in nucleophilic substitution reactions, such as the esterification of carboxylic acids or phenols to form POM-prodrugs.
While direct, side-by-side quantitative comparisons in the literature are scarce, the increased reactivity of iodides over chlorides is a well-established principle in organic chemistry. This is often leveraged in synthesis by using this compound in conjunction with an iodide salt (e.g., potassium iodide), which facilitates an in situ Finkelstein reaction to generate the more reactive Iodomethyl Pivalate.
Reactivity Comparison
| Feature | This compound | Iodomethyl Pivalate | Rationale |
| Relative Reactivity | Lower | Higher | Iodide is a superior leaving group compared to chloride, leading to a faster rate of nucleophilic substitution. |
| Typical Reaction Conditions | Often requires higher temperatures, longer reaction times, and sometimes the addition of a catalyst or iodide source. | Reacts under milder conditions with shorter reaction times. | The greater reactivity of the C-I bond allows for more facile reaction kinetics. |
| Synthesis | Prepared by the reaction of pivaloyl chloride with paraformaldehyde. | Typically synthesized from this compound via the Finkelstein reaction with an iodide salt (e.g., NaI, KI).[1] | This synthetic relationship underscores the utility of the chloro-compound as a stable precursor to the more reactive iodo-compound. |
| Stability | More stable and can be stored for longer periods under normal conditions.[2] | Less stable, often generated in situ or used immediately after preparation. It is sensitive to light, air, and heat.[1] | The weaker C-I bond contributes to its lower stability. |
| Common Applications | Used for the synthesis of POM-prodrugs, often with an iodide co-reagent to enhance reactivity.[3][4] | Preferred for substrates that are sensitive or require milder reaction conditions for acyloxymethylation.[1] | Its high reactivity is advantageous for difficult esterifications. |
Experimental Protocols
Synthesis of Iodomethyl Pivalate from this compound (Finkelstein Reaction)
This protocol describes the conversion of the less reactive this compound to the more reactive Iodomethyl Pivalate.
Materials:
-
This compound
-
Sodium iodide
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (10.0 g) in ethyl acetate (30 mL), add sodium iodide (11.6 g).
-
Heat the mixture to 78°C and maintain for 6 hours.
-
Cool the reaction mixture to 0°C.
-
Wash the mixture with a 5% aqueous solution of sodium thiosulfate until the organic layer is colorless.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield Iodomethyl pivalate as a yellow liquid.
This reaction typically results in a high molar yield (around 94%) and high purity (around 98% by GC).[1]
Visualizing the Reaction Pathway
The following diagrams illustrate the key chemical transformations and their logical relationship in the context of prodrug synthesis.
Caption: General workflow for POM-prodrug synthesis.
Caption: In vivo activation pathway of a POM-prodrug.
Conclusion
The choice between this compound and Iodomethyl Pivalate in the synthesis of pivaloyloxymethyl prodrugs is a trade-off between reactivity and stability. Iodomethyl Pivalate offers the advantage of higher reactivity, enabling milder reaction conditions and potentially higher yields, which is particularly beneficial for sensitive substrates. However, its lower stability necessitates careful handling and often in situ generation.
This compound, being more stable, serves as a convenient and cost-effective precursor. Its reactivity can be significantly enhanced by the addition of an iodide salt, effectively creating a one-pot Finkelstein reaction followed by the desired esterification. For drug development professionals, understanding these nuances is critical for designing efficient, scalable, and robust synthetic routes to novel prodrug candidates.
References
A Comparative Guide to Amine Protecting Groups: Pivaloyloxymethyl (POM) vs. Boc, Cbz, and Fmoc
In the landscape of organic synthesis, particularly within pharmaceutical and drug development, the selective protection and deprotection of amine functionalities is a cornerstone of constructing complex molecules. While tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) represent the triumvirate of conventional, chemically labile amine protecting groups, the Pivaloyloxymethyl (POM) group offers a distinct, enzymatically labile alternative primarily utilized in prodrug strategies.
This guide provides an objective comparison of the POM group with Boc, Cbz, and Fmoc, focusing on their mechanisms of protection and deprotection, relative stabilities, and applications. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate protecting group strategy for their specific synthetic challenges.
At a Glance: A Comparative Overview
The fundamental difference between these protecting groups lies in their cleavage conditions, which dictates their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] Boc is cleaved under acidic conditions, Fmoc under basic conditions, and Cbz via catalytic hydrogenolysis.[3][4] The POM group, when used to protect amines in the form of a POM-carbamate, is primarily designed for cleavage by intracellular esterases, a mechanism central to its role in prodrugs.[5][6]
Table 1: Key Characteristics of Amine Protecting Groups
| Characteristic | Pivaloyloxymethyl (POM) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | -(C=O)OCH₂OC(CH₃)₃ | -(C=O)OC(CH₃)₃ | -(C=O)OCH₂Ph | -(C=O)OCH₂-fluorenyl |
| Lability | Enzymatically Labile | Acid-Labile | Hydrogenolysis | Base-Labile |
| Typical Deprotection | Esterases (in vivo) | Trifluoroacetic Acid (TFA); HCl | H₂, Pd/C | 20% Piperidine in DMF |
| Primary Application | Prodrugs | Peptide Synthesis, Organic Synthesis | Peptide Synthesis, Organic Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | Intracellular release of amine | Wide range of non-nucleophilic stability | Stable to mild acid and base | Mild deprotection, orthogonal to Boc and Cbz |
| Potential Limitations | Limited use as a general protecting group in synthesis; stability to synthetic reagents not well-documented. | Cleavage conditions can affect other acid-sensitive groups. | Incompatible with reducible groups (e.g., alkynes, alkenes). | Base-lability can be a limitation with base-sensitive substrates. |
Table 2: Comparative Stability and Orthogonality
| Protecting Group | Stable To | Labile To | Orthogonal To |
| POM | Likely stable to mild acid and base, and hydrogenolysis (extrapolated) | Esterases, potentially strong nucleophiles | Likely orthogonal to Boc, Cbz, and Fmoc in a purely chemical synthesis context. |
| Boc | Base, Hydrogenolysis, Nucleophiles[7] | Strong Acid[7] | Cbz, Fmoc |
| Cbz | Acid, Base[7] | Hydrogenolysis[7] | Boc, Fmoc |
| Fmoc | Acid, Hydrogenolysis[7] | Base[7] | Boc, Cbz |
Reaction Mechanisms and Logical Workflows
The selection of a protecting group is a critical decision in synthetic planning. The following diagrams illustrate the orthogonal nature of the conventional protecting groups and the distinct, enzyme-mediated deprotection pathway of the POM group.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc.
Caption: Enzymatic activation of a POM-containing prodrug.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine. Optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Protection and Deprotection
Protection:
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.[8]
-
Add a base such as sodium bicarbonate (2.0 equiv).[7]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) and stir at room temperature.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
Deprotection:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).[7]
-
Add trifluoroacetic acid (TFA) (2-10 equiv) dropwise at room temperature.[7]
-
Stir for 1-3 hours, monitoring by TLC.
-
Remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.
Protocol 2: Cbz Protection and Deprotection
Protection:
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water and cool to 0°C.[7]
-
Add sodium bicarbonate (2.0 equiv).[7]
-
Add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise.[7]
-
Stir the reaction at 0°C and allow to warm to room temperature.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.
Deprotection:
-
Dissolve the Cbz-protected amine in methanol or ethanol.[7]
-
Add 5-10% Palladium on carbon (Pd/C) catalyst.[7]
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Protocol 3: Fmoc Protection and Deprotection
Protection:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous sodium carbonate solution.
-
Add Fmoc-Cl (1.1 equiv) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, acidify to pH 2, and extract the product.
-
Dry the organic layer and concentrate in vacuo.
Deprotection:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).[7]
-
Add piperidine to create a 20% solution.[7]
-
Stir at room temperature for 30 minutes to 2 hours.
-
Remove the DMF and piperidine in vacuo. Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
Protocol 4: POM Protection and Deprotection (Representative)
Protection: Note: The use of POM as a standard amine protecting group is not well-documented. This protocol is a generalized representation based on the reactivity of chloromethyl pivalate (POM-Cl).
-
Dissolve the amine (1.0 equiv) in a solvent such as acetonitrile.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Dry the organic layer and concentrate in vacuo. Purify by column chromatography.
Deprotection (Enzymatic): Deprotection of a POM-carbamate is typically achieved in a biological context through the action of intracellular esterases.[5][6] In vitro assays can be performed using purified esterases or cell lysates to monitor the cleavage and release of the free amine.
Conclusion
The choice between POM, Boc, Cbz, and Fmoc for amine protection is dictated by the overall synthetic strategy. Boc, Cbz, and Fmoc offer a robust and orthogonal toolkit for chemical synthesis, with well-established protocols and predictable stabilities. The POM group, in contrast, occupies a specialized niche, primarily serving as an enzymatically labile masking group in prodrug design to enhance cellular permeability and ensure intracellular release of the active amine-containing therapeutic. For researchers in drug development, understanding the distinct lability of the POM group is crucial for designing effective prodrugs, while a mastery of the orthogonal chemistries of Boc, Cbz, and Fmoc remains essential for the synthesis of complex molecular architectures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. This compound | High-Purity Reagent | RUO [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. This compound 97 18997-19-8 [sigmaaldrich.com]
In Vitro Stability of Pivaloyloxymethyl Prodrugs: A Comparative Guide
A deep dive into the stability of pivaloyloxymethyl (POM) prodrugs reveals a stark contrast in their behavior under simulated gastrointestinal and physiological conditions. While generally stable in the acidic environment of the stomach, their persistence in the neutral and enzyme-rich milieu of the small intestine and plasma varies significantly, a critical factor in their design and therapeutic efficacy.
Pivaloyloxymethyl (POM) prodrugs are a common strategy to enhance the oral bioavailability of drugs with poor membrane permeability, often due to the presence of a charged phosphate or phosphonate group. The POM moiety masks this charge, rendering the molecule more lipophilic and facilitating its passage across cellular membranes. However, the success of this approach hinges on the prodrug's ability to remain intact until it reaches its target site for absorption, followed by efficient conversion to the active parent drug. This comparative guide delves into the in vitro stability of various POM prodrugs, presenting key experimental data and methodologies for researchers in drug development.
Comparative Stability Data
The in vitro stability of POM prodrugs is typically assessed in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. These environments mimic the key physiological conditions the prodrug will encounter upon oral administration.
| Prodrug | In Vitro System | pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| Tenofovir Disoproxil | Simulated Gastric Fluid (SGF) | 1.2 | 37 | > 55 hours | [1] |
| Tenofovir Disoproxil | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 16.6 ± 3.4 hours | [1] |
| Tenofovir Disoproxil | Human Intestinal S9 Fraction | - | 37 | 0.62 ± 1.29 minutes | [1] |
| Tenofovir Disoproxil | Rat Intestinal S9 Fraction | - | 37 | 0.58 ± 1.79 minutes | [1] |
| Tenofovir Disoproxil | Fasted State Human Intestinal Fluids | - | 37 | Completely degraded in 90 min | [2] |
| Tenofovir Disoproxil | Porcine Pancrelipase in FSSIF (480 U/mL) | 6.5 | 37 | 4.0 minutes | [3] |
| Tenofovir Disoproxil | Porcine Pancrelipase in FSSIF (48 U/mL) | 6.5 | 37 | 37.5 minutes | [3] |
| Adefovir Dipivoxil | Cocrystal with Saccharin (Solid State) | - | 60 | Unchanged for 47 days | [4] |
| Adefovir Dipivoxil | Form 1 (Solid State) | - | 60 | Almost completely degraded in 18 days | [4] |
| O-pivaloyl-propranolol | Phosphate Buffer | 7.4 | - | Slower than acetate, propionate, butyrate, and succinate esters | [5] |
| N-acyloxymethyl bupivacaine derivatives | Simulated Intestinal Fluid (with pancreatic enzymes) | - | 37 | Rapidly hydrolyzed | [6] |
FSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vitro stability studies. Below are generalized protocols for assessing prodrug stability in various media.
Stability in Simulated Gastric and Intestinal Fluids
This test evaluates the chemical stability of the prodrug in the absence of significant enzymatic activity, mimicking its transit through the stomach and small intestine.
-
Preparation of Media:
-
Simulated Gastric Fluid (SGF, pH 1.2): Prepared according to USP standards, typically containing sodium chloride and hydrochloric acid. Pepsin can be included for specific investigations.
-
Simulated Intestinal Fluid (SIF, pH 6.8): Prepared according to USP standards, usually containing monobasic potassium phosphate and sodium hydroxide. Pancreatin and/or bile salts can be added to create more biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).
-
-
Incubation:
-
A stock solution of the POM prodrug is prepared in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
The stock solution is added to pre-warmed SGF or SIF at 37°C to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting stability.
-
Samples are incubated in a shaking water bath or similar temperature-controlled environment.
-
-
Sampling and Analysis:
-
Aliquots are withdrawn at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
The reaction is immediately quenched to prevent further degradation, often by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and/or adjusting the pH.
-
The samples are then analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining prodrug.
-
-
Data Analysis:
-
The percentage of the prodrug remaining is plotted against time.
-
The half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the prodrug concentration versus time, assuming first-order kinetics.
-
Stability in Human Plasma
This assay assesses the susceptibility of the prodrug to plasma esterases.
-
Plasma Preparation:
-
Pooled human plasma is thawed and centrifuged to remove any precipitates.
-
-
Incubation:
-
The POM prodrug is added to pre-warmed plasma at 37°C.
-
-
Sampling and Analysis:
-
At various time points, aliquots are taken and the enzymatic activity is stopped by protein precipitation, typically with a cold organic solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS.
-
-
Data Analysis:
-
The half-life is calculated as described for SGF/SIF stability.
-
Stability in Intestinal Homogenates/S9 Fractions
This method provides a more comprehensive assessment of intestinal metabolism, including both luminal and mucosal enzymes.
-
Homogenate/S9 Fraction Preparation:
-
Intestinal tissue from humans or preclinical species is homogenized.
-
The homogenate is then centrifuged at 9000g to produce the S9 fraction, which contains both microsomal and cytosolic enzymes.
-
-
Incubation and Analysis:
-
The protocol is similar to the plasma stability assay, with the prodrug being incubated with the intestinal S9 fraction.
-
Analysis of the remaining prodrug is performed using HPLC or LC-MS.
-
Visualizing the Process
To better understand the experimental workflow and the metabolic fate of POM prodrugs, the following diagrams are provided.
Caption: Experimental workflow for in vitro stability testing of POM prodrugs.
Caption: General metabolic pathway of a pivaloyloxymethyl (POM) prodrug.
Conclusion
The in vitro stability of pivaloyloxymethyl prodrugs is a multifaceted issue governed by both chemical and enzymatic factors. The data clearly indicates that while POM prodrugs are generally stable under acidic gastric conditions, they are susceptible to rapid enzymatic hydrolysis in the intestine and plasma. This highlights the critical importance of selecting appropriate in vitro models that accurately reflect the enzymatic activity of the gastrointestinal tract to predict the in vivo fate of these compounds. The significant degradation of tenofovir disoproxil in the presence of intestinal enzymes underscores that simple chemical stability in simulated fluids may not be sufficient to forecast in vivo performance. Future prodrug design should continue to focus on optimizing the balance between stability in the gastrointestinal lumen and efficient enzymatic activation at the site of absorption.
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal behavior of the ester prodrug tenofovir DF in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced dissolution and stability of adefovir dipivoxil by cocrystal formation [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different methods for synthesizing pivaloyloxymethyl esters.
For researchers, scientists, and drug development professionals, the efficient synthesis of pivaloyloxymethyl (POM) esters is a critical step in the development of prodrugs and other protected compounds. The POM group is frequently employed to enhance the bioavailability of pharmaceuticals by masking polar functional groups, thereby improving their membrane permeability. This guide provides a comparative analysis of the most common methods for synthesizing POM esters, complete with experimental data, detailed protocols, and a visual representation of the synthetic pathways.
The synthesis of pivaloyloxymethyl esters primarily revolves around the alkylation of a nucleophilic substrate with a pivaloyloxymethyl halide. Variations of this core strategy, including the use of phase-transfer catalysis to enhance reaction efficiency, represent the most prevalent and well-documented approaches.
Key Synthetic Methodologies
The two predominant methods for the synthesis of POM esters are:
-
Direct Alkylation (Williamson-like Synthesis): This is the most straightforward approach, involving the reaction of a salt of the substrate (e.g., a carboxylate, phosphonate, or other nucleophile) with a pivaloyloxymethyl halide, typically chloromethyl pivalate or iodomethyl pivalate. The choice between the chloro- and iodo- derivatives often depends on the reactivity of the substrate, with the iodide being a better leaving group and thus more reactive.
-
Phase-Transfer Catalyzed (PTC) Alkylation: To improve the efficiency of the direct alkylation, especially for substrates with poor solubility in organic solvents or for large-scale industrial applications, phase-transfer catalysis is often employed. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophilic anion from an aqueous or solid phase to the organic phase where the reaction with the pivaloyloxymethyl halide occurs.
Comparative Performance of Synthetic Methods
The selection of a synthetic method for preparing POM esters depends on several factors, including the nature of the substrate, desired yield, reaction scalability, and cost-effectiveness. The following table summarizes key quantitative data for the different approaches based on literature examples.
| Method | Reagents | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation (POM-Cl) | This compound, Base (e.g., Et3N) | Carboxylic Acid | Dichloromethane | 25 | 10 | 85 | [1] |
| Direct Alkylation (POM-I) | Iodomethyl pivalate, Base | Cefditoren mother nucleus | Dichloromethane | -40 | Not Specified | High | [2][3] |
| Phase-Transfer Catalyzed Alkylation | Iodomethyl pivalate, Phase-Transfer Catalyst (e.g., TBAB), Acid Adsorbent | Cefditoren intermediate | Not Specified | Not Specified | Not Specified | High | [2][4] |
| Direct Alkylation (POM-Cl) | Pivaloyl chloride, Paraformaldehyde, ZnCl2, Thionyl chloride (for POM-Cl synthesis) | Pivalic Acid (for POM-Cl) | Solvent-free | 60 | 5 | 93.5 | [5] |
| Direct Alkylation (POM-I from POM-Cl) | This compound, Sodium iodide, Calcium chloride | This compound | Ethyl acetate | 78 (reflux) | 6 | 94 | [6] |
Note: The yields and reaction conditions can vary significantly depending on the specific substrate and reaction scale. The data presented are representative examples from the literature.
Experimental Protocols
Method 1: Direct Alkylation using Iodomethyl Pivalate
This protocol describes the final esterification step in the synthesis of Cefditoren Pivoxil from its sodium salt.[2][3]
Materials:
-
Cefditoren sodium
-
Iodomethyl pivalate
-
Dichloromethane
-
1% Sodium bicarbonate solution
-
Purified water
Procedure:
-
A solution of the cefditoren mother nucleus is prepared in dichloromethane under alkaline conditions at a temperature of 0-5 °C.
-
The cefditoren sodium salt is obtained after an aqueous workup and precipitation.
-
The cefditoren sodium is then reacted with iodomethyl pivalate under alkaline conditions at -40 °C to form the pivaloyloxymethyl ester.
-
Pure water is added to the reaction mixture to precipitate the crude Cefditoren Pivoxil.
-
The crude product can be further purified by dissolving it in a mixture of dichloromethane and anhydrous ethanol, washing with 1% sodium bicarbonate solution and water, and then concentrating the organic phase under reduced pressure.
Method 2: Phase-Transfer Catalyzed Alkylation
This method is exemplified by a step in the synthesis of Cefditoren Pivoxil, where a phase-transfer catalyst is employed for the esterification.[2][4]
General Procedure:
-
The carboxylic acid substrate is dissolved or suspended in a suitable organic solvent.
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an acid adsorbent (e.g., an inorganic base) are added to the mixture.
-
Iodomethyl pivalate is added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until completion, which can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the catalyst and any inorganic salts.
-
The organic layer is dried and concentrated to yield the pivaloyloxymethyl ester.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the two primary synthetic pathways for obtaining pivaloyloxymethyl esters.
Caption: Synthetic pathways to pivaloyloxymethyl esters.
Conclusion
The synthesis of pivaloyloxymethyl esters is a well-established process with the direct alkylation of a nucleophilic substrate using a pivaloyloxymethyl halide being the most common method. The reactivity of the system can be enhanced by using the more reactive iodomethyl pivalate or by employing phase-transfer catalysis, which is particularly advantageous for industrial-scale production. The choice of the specific method and reaction conditions should be tailored to the individual substrate and the desired scale of the synthesis. This guide provides a foundational understanding of the available methods to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 4. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 5. JPH05125017A - Production of this compound - Google Patents [patents.google.com]
- 6. CN106365998A - Preparation method of iodomethyl pivalate - Google Patents [patents.google.com]
Orthogonal Deprotection Strategies Involving the Pivaloyloxymethyl (POM) Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the development of pharmaceuticals and prodrugs, the strategic use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain protected, a concept known as orthogonal deprotection, is a key determinant of synthetic efficiency and success. The pivaloyloxymethyl (POM) group has emerged as a valuable protecting group for hydroxyl and phosphate moieties, often employed to enhance prodrug stability and bioavailability. This guide provides a comprehensive comparison of orthogonal deprotection strategies involving the POM group alongside other commonly utilized protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The Principle of Orthogonality
Orthogonal protection schemes rely on the differential lability of protecting groups to specific reagents and reaction conditions. An ideal set of protecting groups allows for the sequential and selective removal of each group without affecting the others present in the molecule. This guide will explore the compatibility and selective cleavage of the POM group in the presence of Boc, Cbz, and Fmoc, providing a framework for designing robust synthetic routes.
Comparative Deprotection Data
The selection of an appropriate deprotection strategy is contingent upon the stability of all protecting groups present in the molecule under a given set of conditions. The following tables summarize the stability of the POM group under typical deprotection conditions for Boc, Cbz, and Fmoc, and vice versa, based on available experimental data.
Table 1: Stability of POM Group under Common Deprotection Conditions for Other Groups
| Protecting Group to be Removed | Deprotection Reagents & Conditions | Stability of POM Group |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Generally Stable |
| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis) | Generally Stable |
| Fmoc | 20% Piperidine in Dimethylformamide (DMF) | Potentially Labile |
Table 2: Stability of Boc, Cbz, and Fmoc Groups under POM Deprotection Conditions
| Protecting Group to be Removed | Deprotection Reagents & Conditions | Stability of Boc Group | Stability of Cbz Group | Stability of Fmoc Group |
| POM | Mild basic hydrolysis (e.g., K₂CO₃, MeOH) | Stable | Stable | Labile |
| POM | Enzymatic Cleavage (e.g., Esterase) | Stable | Stable | Stable |
| POM | Ammonolysis (e.g., NH₃ in MeOH) | Stable | Stable | Labile |
Orthogonal Deprotection Workflows
The successful implementation of an orthogonal strategy involving the POM group requires a logical sequence of deprotection steps. The following diagrams illustrate decision-making workflows for the selective removal of a protecting group in a molecule containing POM in combination with Boc, Cbz, or Fmoc.
Evaluating the Chemoselectivity of Chloromethyl Pivalate in Multifunctional Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selective modification of a single functional group within a complex, multifunctional molecule is a paramount challenge. Chloromethyl pivalate (POM-Cl), a versatile reagent, is frequently employed for the protection of various functional groups, particularly in the synthesis of prodrugs to enhance bioavailability. This guide provides a comprehensive evaluation of the chemoselectivity of this compound when reacting with compounds bearing multiple functionalities—specifically amines, alcohols, thiols, and carboxylic acids. We present a comparative analysis with alternative protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Understanding the Reactivity of this compound
This compound is an electrophilic reagent that reacts with nucleophiles in an SN2 fashion. The pivaloyloxymethyl (POM) group is introduced onto the nucleophilic atom, masking its reactivity. The inherent nucleophilicity of the functional groups present in a molecule dictates the chemoselectivity of the reaction with POM-Cl.
Based on established principles of nucleophilicity, the general order of reactivity towards electrophiles like this compound is:
Thiol > Amine > Alcohol > Carboxylic Acid (as carboxylate)
This trend suggests that in a molecule containing all four functionalities, this compound would preferentially react with the thiol group, followed by the amine, then the alcohol, and finally the carboxylate. However, reaction conditions such as solvent, temperature, and pH can significantly influence this selectivity.
Comparative Analysis of this compound with Alternative Protecting Groups
The choice of a protecting group strategy is critical for the successful synthesis of complex molecules. The following tables provide a comparative overview of this compound and common alternative protecting groups for amines, alcohols, and carboxylic acids.
Table 1: Comparison of Protecting Groups for Amines
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality & Remarks |
| Pivaloyloxymethyl (POM) | This compound (POM-Cl) | Base (e.g., K₂CO₃, Et₃N), Aprotic solvent (e.g., DMF, CH₃CN), RT to 50 °C | Acidic hydrolysis (e.g., HCl), or enzymatic cleavage | Cleavage can be harsh for acid-sensitive substrates. Often used for prodrugs. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), CH₂Cl₂, RT | Strong acid (e.g., TFA, HCl in dioxane) | Orthogonal to Fmoc and Cbz. Widely used in peptide synthesis. |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C to RT | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and Fmoc. Sensitive to reducing agents. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O, RT | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc and Cbz. Base-labile. |
Table 2: Comparison of Protecting Groups for Alcohols
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality & Remarks |
| Pivaloyloxymethyl (POM) | This compound (POM-Cl) | Base (e.g., NaH), Aprotic solvent (e.g., DMF, THF), 0 °C to RT | Acidic hydrolysis (e.g., HCl), or enzymatic cleavage | Less common for simple alcohol protection; primarily for prodrugs. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole, DMF, RT | Fluoride source (e.g., TBAF), or acid (e.g., AcOH) | Orthogonal to many other groups. Widely used and versatile. |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Strong base (e.g., NaH), THF, 0 °C to RT | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |
| Trityl (Tr) | Trityl chloride (Tr-Cl) | Pyridine, CH₂Cl₂, RT | Mild acid (e.g., TFA in CH₂Cl₂) | Sterically hindered, selective for primary alcohols. |
Table 3: Comparison of Protecting Groups for Carboxylic Acids
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality & Remarks |
| Pivaloyloxymethyl (POM) Ester | This compound (POM-Cl) | Base (e.g., Cs₂CO₃), DMF, RT | Acidic hydrolysis (e.g., HCl), or enzymatic cleavage | Common prodrug strategy. |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux in methanol | Saponification (e.g., NaOH, H₂O/MeOH) | Base-labile. Simple to introduce and remove. |
| Benzyl Ester | Benzyl alcohol, Acid catalyst or Benzyl bromide, Base | Varies depending on method | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many groups. |
| tert-Butyl Ester | Isobutylene, Acid catalyst or (Boc)₂O, DMAP | Varies depending on method | Strong acid (e.g., TFA) | Acid-labile. Provides steric hindrance. |
Experimental Protocols
The following are representative experimental protocols for the reaction of this compound with different functional groups.
Protocol 1: N-Pivaloyloxymethylation of an Amino Alcohol
-
Substrate: 4-Amino-1-butanol
-
Procedure: To a solution of 4-amino-1-butanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC). The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-POM protected amino alcohol.
Protocol 2: O-Pivaloyloxymethylation of a Hydroxy-Carboxylic Acid
-
Substrate: Glycolic acid
-
Procedure: To a solution of glycolic acid (1.0 eq) in anhydrous DMF, cesium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 1 hour. This compound (1.2 eq) is added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Protocol 3: S-Pivaloyloxymethylation of a Thiol-Containing Amino Acid Derivative
-
Substrate: N-Acetyl-L-cysteine
-
Procedure: N-Acetyl-L-cysteine (1.0 eq) is dissolved in a mixture of water and acetonitrile. The pH of the solution is adjusted to 8-9 with a suitable base (e.g., 1M NaOH). This compound (1.1 eq) is added, and the reaction is stirred vigorously at room temperature. The reaction progress is monitored by HPLC. Upon completion, the mixture is acidified to pH 3-4 with dilute HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the S-POM protected product.
Visualization of Reaction Pathways and Workflow
Diagram 1: Competitive Reaction Pathways of this compound
Caption: Competitive reaction of POM-Cl with a multifunctional compound.
Diagram 2: Experimental Workflow for Evaluating Chemoselectivity
Caption: General workflow for assessing POM-Cl chemoselectivity.
Conclusion
This compound exhibits a predictable pattern of chemoselectivity, generally favoring more nucleophilic functional groups. The reactivity trend of thiol > amine > alcohol > carboxylate provides a solid foundation for predicting reaction outcomes. However, this inherent selectivity can be modulated by careful tuning of reaction conditions. For syntheses requiring a different order of reactivity or milder deprotection methods, a range of orthogonal protecting groups are available. This guide serves as a foundational resource for researchers to strategically employ this compound and its alternatives in the synthesis of complex, multifunctional molecules, thereby advancing drug discovery and development efforts.
Kinetic vs. Thermodynamic Control in Reactions with Chloromethyl Pivalate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that govern reaction selectivity is paramount for efficient and predictable synthesis. In reactions involving versatile reagents like chloromethyl pivalate, the competition between kinetic and thermodynamic pathways can significantly influence the product distribution. This guide provides an objective comparison of kinetic versus thermodynamic control in reactions with this compound, supported by established chemical principles and illustrative experimental data.
This compound is a widely utilized reagent for introducing the pivaloyloxymethyl (POM) protecting group, a common strategy in prodrug synthesis to enhance lipophilicity and oral bioavailability.[1][2] Its reactivity as a potent alkylating agent stems from the electrophilic chloromethyl group.[1][3] When reacting with ambident nucleophiles—species with two or more reactive sites—the regioselectivity of the alkylation can often be steered by the reaction conditions, favoring either the kinetically or thermodynamically preferred product.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In a chemical reaction where multiple products can be formed, the outcome is often dictated by two competing factors: the rate of product formation (kinetics) and the relative stability of the products (thermodynamics).[4][5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest will predominate.[6][7] This "kinetic product" is formed via the reaction pathway with the lowest activation energy.[4][5] These reactions are often irreversible under these conditions.[7]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium.[6][7] Under these reversible conditions, the most stable product, which resides at a lower energy state, will be the major product. This "thermodynamic product" may form more slowly if its activation energy is higher than that of the kinetic product.[4][5]
The choice of solvent can also play a crucial role, with polar aprotic solvents often influencing reaction pathways by stabilizing charged intermediates.[6]
Case Study: N- vs. O-Alkylation of a Heterocyclic Amide
Consider the reaction of this compound with a hypothetical pyridin-2(1H)-one derivative. The nitrogen atom is generally considered a softer nucleophile, while the oxygen atom is a harder nucleophile. According to the Hard and Soft Acids and Bases (HSAB) theory, the electrophilic carbon of this compound is a soft acid.
-
Kinetic Product (N-alkylation): The reaction at the more nucleophilic nitrogen atom is often faster, leading to the N-pivaloyloxymethyl (N-POM) product as the kinetic product. This is favored under mild, irreversible conditions.
-
Thermodynamic Product (O-alkylation): The O-pivaloyloxymethyl (O-POM) product, an imino ether, can be the more thermodynamically stable isomer in some cases due to factors like aromaticity or conjugation. This product would be favored under conditions that allow for equilibration.
The following table summarizes the expected outcomes based on these principles.
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lower activation energy) | Stability of product (lower Gibbs free energy) |
| Dominant Product | N-pivaloyloxymethyl (N-POM) derivative | O-pivaloyloxymethyl (O-POM) derivative |
| Reaction Conditions | Low temperature (e.g., 0-25 °C), short reaction time | High temperature (e.g., reflux), long reaction time |
| Reversibility | Generally irreversible conditions | Reversible (equilibrium) conditions |
| Typical Solvent | Aprotic, non-polar solvents may favor N-alkylation | Polar, aprotic solvents like DMF may favor O-alkylation |
Experimental Protocols
Detailed methodologies for achieving either kinetic or thermodynamic control in the alkylation of a heterocyclic amide with this compound are outlined below.
Protocol for Kinetic Control (N-Alkylation)
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic amide (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Base Addition: Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add a solution of this compound (1.1 equivalents) in the same solvent.
-
Reaction Monitoring: Maintain the reaction temperature at 0-25 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically within a few hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated product.
Protocol for Thermodynamic Control (O-Alkylation)
-
Reactant Preparation: In a round-bottom flask, dissolve the heterocyclic amide (1.0 equivalent) in a high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents).
-
Alkylation: Add this compound (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir for an extended period (e.g., 12-24 hours) to allow the reaction to reach equilibrium.
-
Reaction Monitoring: Monitor the product distribution over time using LC-MS to confirm that the thermodynamic product is being formed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the O-alkylated product.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the concepts of kinetic versus thermodynamic control in the context of the N- vs. O-alkylation of a heterocyclic amide with this compound.
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
Caption: Experimental workflows for kinetic and thermodynamic control.
Alternatives to this compound
While this compound is a common reagent for introducing the POM group, other alternatives exist. These include:
-
Iodomethyl pivalate: This reagent is more reactive than its chloro-analogue due to the better leaving group ability of iodide. This increased reactivity might favor the kinetic product even under conditions that might otherwise lead to thermodynamic control.
-
Pivaloyloxymethyl tosylate: Tosylates are excellent leaving groups, making this reagent highly reactive. Its use may necessitate even milder conditions to control selectivity.
-
Bis(pivaloyloxymethyl) ether: This reagent can be used in conjunction with a Lewis acid catalyst to introduce the POM group. The choice of catalyst and reaction conditions can influence the regioselectivity.
The selection of an appropriate reagent will depend on the specific substrate, desired selectivity, and compatibility with other functional groups in the molecule.
Conclusion
The regioselectivity of reactions between this compound and ambident nucleophiles can be effectively manipulated by controlling the reaction conditions. By understanding the principles of kinetic and thermodynamic control, researchers can strategically favor the formation of the desired product isomer. Low temperatures and short reaction times generally favor the kinetic product, which is formed via the lowest energy barrier, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product. Careful consideration of these factors, along with the choice of solvent and base, is crucial for achieving high selectivity in the synthesis of complex molecules and prodrugs.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. staff.u-szeged.hu [staff.u-szeged.hu]
- 5. jackwestin.com [jackwestin.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pivaloyloxymethyl Prodrug Approach: A Comparative Analysis of Bioavailability Enhancement
A deep dive into the pharmacokinetic profiles of various pivaloyloxymethyl (POM) prodrugs, offering a comparative perspective on their efficacy in enhancing the oral bioavailability of parent drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The pivaloyloxymethyl (POM) prodrug strategy is a well-established method in medicinal chemistry to improve the oral bioavailability of drugs with poor membrane permeability, often due to high polarity. By masking polar functional groups, such as phosphates and carboxylates, with the lipophilic POM moiety, the resulting prodrug can more readily traverse the lipid bilayers of the gastrointestinal tract. Following absorption, the POM group is designed to be cleaved by ubiquitous esterases, releasing the active parent drug into systemic circulation. This guide presents a comparative study of the bioavailability of several POM prodrugs, highlighting the significant improvements achieved over their parent compounds.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of various POM prodrugs and their corresponding parent drugs from preclinical and clinical studies. These parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and oral bioavailability (F%).
Table 1: Comparative Pharmacokinetics of Antiviral POM Prodrugs and Their Parent Drugs
| Drug/Prodrug | Species | Dose | AUC | Cmax | Tmax (h) | Oral Bioavailability (F%) | Reference |
| Adefovir | Monkey | --- | --- | 0.28 µg/mL | --- | 4.0% | [1] |
| Adefovir Dipivoxil (bis-POM) | Monkey | --- | --- | 0.35 µg-eq/mL | --- | 22.2% | [1] |
| Adefovir Dipivoxil (bis-POM) | Rat | 10 mg/kg | --- | --- | --- | 38.2% | |
| Tenofovir | Dog | --- | --- | --- | --- | 17.1 ± 1.88% | |
| Tenofovir Dipivoxil | Dog | --- | 2.7 µg/mL | --- | --- | 37.8% | |
| Tenofovir Disoproxil Fumarate | Human | 300 mg | ~3000 ng·h/mL | ~300 ng/mL | 1-3 | ~25% (fasting), ~40% (with high-fat meal) |
Table 2: Comparative Pharmacokinetics of Antibiotic POM Prodrugs and Their Parent Drugs
| Drug/Prodrug | Species | Dose | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | Oral Bioavailability (F%) | Reference |
| Ampicillin | Human | 495 mg | --- | --- | --- | 62 ± 17% | [2] |
| Pivampicillin (POM) | Human | 491 mg (equiv.) | --- | --- | --- | 92 ± 18% | [2] |
| Mecillinam | Human | --- | --- | <1 (oral) | --- | Very low | |
| Pivmecillinam (POM) | Human | 400 mg | --- | --- | --- | 60-70% | [3] |
| Ofloxacin | Rabbit | --- | Decreased by 47.6% with Al(OH)₃ | --- | --- | --- | [4] |
| Ofloxacin-PVM (POM) | Rabbit | --- | Unaffected by Al(OH)₃ | --- | --- | --- | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summaries of the experimental protocols used in some of the cited studies.
General Oral Bioavailability Study Protocol in Rats
A common preclinical model for assessing oral bioavailability involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used. The animals are typically fasted overnight before the administration of the drug to minimize variability in absorption due to food effects.
-
Drug Administration: The test compound (POM prodrug or parent drug) is administered orally via gavage. A separate group of animals receives the parent drug intravenously to determine the absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the parent drug in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax. The oral bioavailability (F%) is calculated using the formula: F = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.
Human Crossover Bioavailability Study Protocol
Clinical studies in healthy human volunteers are essential for determining the pharmacokinetic profile of a new drug formulation. A crossover study design is frequently employed:
-
Study Population: A cohort of healthy adult volunteers is recruited for the study.
-
Study Design: A randomized, two-way, open-label, crossover design is a common approach. In such a design, each subject receives both the test formulation (e.g., a new POM prodrug) and a reference formulation (e.g., an existing drug or a different prodrug) in a randomized order, with a washout period between the two administrations.
-
Drug Administration: The study drugs are administered orally after an overnight fast.
-
Blood Sampling: Serial blood samples are collected over a specified period (e.g., 72 hours) to capture the complete pharmacokinetic profile.
-
Bioanalysis and Pharmacokinetic Assessment: Plasma concentrations of the active drug are determined, and key pharmacokinetic parameters are calculated and compared between the two formulations.
Mandatory Visualizations
Mechanism of Action of Parent Drugs
The following diagrams illustrate the signaling pathways and mechanisms of action of the parent drugs discussed in this guide.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative oral bioavailability study.
Conclusion
The pivaloyloxymethyl prodrug strategy has proven to be a highly effective method for enhancing the oral bioavailability of a diverse range of parent drugs. As demonstrated by the compiled data, POM prodrugs consistently exhibit improved pharmacokinetic profiles compared to their parent compounds, leading to increased systemic exposure. This enhancement is critical for achieving therapeutic efficacy with oral administration, particularly for drugs that would otherwise require intravenous delivery. The successful clinical application of several POM prodrugs underscores the value of this approach in drug development. Future research in this area may focus on the development of novel POM-based prodrugs for a wider array of therapeutic agents, including anticancer and anti-inflammatory drugs, further expanding the utility of this versatile drug delivery platform.
References
- 1. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal safety of oral and topical ofloxacin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Chloromethyl pivalate in prodrug formation compared to other alkylating agents.
For Researchers, Scientists, and Drug Development Professionals
The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, aiming to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various chemical moieties utilized for prodrug synthesis, acyloxyalkyl esters, particularly those derived from chloromethyl pivalate (pivaloyloxymethyl chloride, POM-Cl), have garnered significant attention. This guide provides a comprehensive comparison of this compound with other common alkylating agents used in prodrug formation, supported by experimental data to inform the selection of the most efficacious strategy.
Enhancing Bioavailability: A Comparative Overview
The primary objective of employing alkylating agents like this compound in prodrug design is to mask polar functional groups, such as carboxylic acids and phosphates, thereby increasing the lipophilicity of the parent drug. This enhanced lipophilicity facilitates passive diffusion across cellular membranes, leading to improved oral bioavailability.[1][2] The pivaloyloxymethyl (POM) ester, introduced by this compound, is a widely used prodrug moiety. However, its performance in terms of synthetic efficiency, stability, and in vivo efficacy must be weighed against other common prodrug strategies, including those employing isopropyloxycarbonyloxymethyl (POC), S-acyl-2-thioethyl (SATE), and phosphoramidate derivatives.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data from various studies, comparing the performance of different prodrug moieties. It is important to note that the data presented is compiled from studies on different parent drug molecules, which may influence the results. A direct head-to-head comparison on a single parent drug is ideal but not always available in the literature.
Table 1: Comparison of Reaction Yields for Prodrug Synthesis
| Prodrug Moiety | Alkylating Agent | Parent Molecule Type | Reaction Yield (%) | Reference |
| bis-Pivaloyloxymethyl (bis-POM) | This compound (POM-Cl) | Phosphonate | 46 | [3][4] |
| bis-Isopropyloxycarbonyloxymethyl (bis-POC) | Chloromethyl butyrate (POC-Cl) | Phosphonate | 36 | [3][4] |
Table 2: Comparative Stability of Prodrugs in Human Plasma
| Prodrug Moiety | Parent Molecule | Half-life in Human Plasma | Fold Increase in Stability vs. bis-POM | Reference |
| bis-Pivaloyloxymethyl (bis-POM) | PMEA | 5 minutes | 1 | [5] |
| bis(t-Butyl-S-acyl-2-thioethyl) (bis-SATE) | PMEA | ~250 minutes | 50 | [5] |
| Phosphonamidate | Phosphonate | > 24 hours | > 288 | [6] |
| Isopropyloxycarbonyloxymethyl (POC) | Acyclic Nucleoside | Longer than corresponding POM | Not specified | [7] |
*PMEA: 9-(2-phosphonylmethoxyethyl)adenine
Table 3: Comparative Oral Bioavailability
| Prodrug Moiety | Parent Molecule | Increase in Oral Bioavailability | Reference |
| bis-Pivaloyloxymethyl (bis-POM) | PMEA* | > 2-fold higher than parent drug | [1][8] |
| Isopropyloxycarbonyloxymethyl (POC) | Glutamate Carboxypeptidase II Inhibitor | > 20-fold increase in total exposure vs. parent | [1] |
| Peptidomimetic | Acyclic Nucleoside Phosphonate | Up to 8-fold higher than parent drug | [1][8] |
| tetra-ODOL** | 2-PMPA*** | 44-80 fold greater than parent drug | [1][5] |
*PMEA: 9-(2-phosphonylmethoxyethyl)adenine **ODOL: (methyl-2-oxo-1,3-dioxol-4-yl) methyl ***2-PMPA: 2-(phosphonomethyl)pentanedioic acid
Experimental Protocols: Methodologies for Prodrug Synthesis
Detailed and reproducible experimental protocols are critical for the successful synthesis of prodrugs. Below are representative methodologies for the formation of pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC), S-acyl-2-thioethyl (SATE), and phosphoramidate prodrugs.
Protocol 1: One-Pot Synthesis of bis-POM and bis-POC Prodrugs of a Phosphonate
This protocol is adapted from a study that directly compares the synthesis of bis-POM and bis-POC prodrugs.[3][4]
Materials:
-
Parent phosphonate-containing molecule
-
This compound (POM-Cl) or Isopropyloxycarbonylmethyl chloride (POC-Cl)
-
Sodium iodide (NaI)
-
Acetonitrile (MeCN)
Procedure:
-
A solution of the parent phosphonate, sodium iodide, and either this compound or isopropyloxycarbonylmethyl chloride is prepared in acetonitrile.
-
The reaction mixture is heated in a sealed tube for 48 hours.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired bis-POM or bis-POC prodrug.
Protocol 2: General Synthesis of S-Acyl-2-thioethyl (SATE) Prodrugs of Phosphonates
This generalized protocol is based on established methods for the synthesis of SATE prodrugs.[9][10]
Materials:
-
Parent phosphonate-containing molecule
-
S-pivaloyl-2-thioethanol
-
Activating agent (e.g., triisopropylbenzenesulfonyl chloride (TPSCl))
-
Base (e.g., pyridine)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
The parent phosphonate is dissolved in a suitable solvent.
-
The activating agent and S-pivaloyl-2-thioethanol are added to the solution.
-
The reaction is stirred at room temperature, and the progress is monitored.
-
After completion, the reaction is quenched, and the product is extracted.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Protocol 3: General Synthesis of Phosphoramidate (ProTide) Prodrugs
This protocol outlines the general steps for synthesizing phosphoramidate prodrugs, a strategy often referred to as the ProTide approach.[3][11]
Materials:
-
Parent nucleoside or other molecule with a hydroxyl group
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride
-
Base (e.g., N-methylimidazole or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
The aryl phosphorodichloridate is reacted with the amino acid ester hydrochloride in the presence of a base to form the phosphorochloridate intermediate.
-
The parent molecule is then added to the reaction mixture.
-
The reaction is stirred until completion, monitored by an appropriate method.
-
The reaction is worked up by washing with aqueous solutions to remove byproducts.
-
The organic layer is dried and concentrated.
-
The final phosphoramidate prodrug is purified by column chromatography.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow for the one-pot synthesis of bis-POM and bis-POC prodrugs.
Caption: General enzymatic activation pathway for acyloxyalkyl prodrugs like POM-derivatives.
Concluding Remarks
This compound is an effective and widely used alkylating agent for the synthesis of pivaloyloxymethyl (POM) prodrugs, which have demonstrated success in improving the oral bioavailability of various parent drugs. However, the choice of the optimal prodrug strategy depends on a multitude of factors, including the specific characteristics of the parent drug, the desired pharmacokinetic profile, and potential toxicities associated with the promoiety and its byproducts.
The data presented in this guide suggests that while POM prodrugs offer a reliable method for enhancing drug delivery, alternative strategies such as SATE esters and phosphoramidates may provide superior plasma stability. The reaction yields for POM synthesis are generally favorable, though direct comparisons with a broad range of other agents for the same parent molecule are limited in the literature.
Ultimately, the selection of an alkylating agent for prodrug formation should be guided by a thorough evaluation of the synthetic feasibility, in vitro stability, and in vivo performance of the resulting prodrug. This comparative guide serves as a valuable resource for researchers and drug development professionals in making informed decisions to advance their therapeutic candidates.
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 3. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 6. S-Acyl-2-thioethyl aryl phosphotriester derivatives as mononucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of POM-Protected Intermediates
In the landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The pivaloyloxymethyl (POM) group has emerged as a valuable protecting group for alcohols, carboxylic acids, and phosphates, prized for its unique cleavage profile, often facilitated by intracellular esterases, making it a cornerstone of many prodrug strategies.
This guide provides a comprehensive comparison of the POM group against common alternatives and furnishes detailed protocols for the critical validation of POM-protected intermediates. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their synthetic campaigns.
Performance Comparison of Hydroxyl Protecting Groups
The selection of a protecting group is a critical decision dictated by the stability required during subsequent synthetic steps and the orthogonality of its cleavage conditions. The POM group is an acetal, distinguishing it from more common ether- or ester-based protecting groups.
| Feature | POM (Pivaloyloxymethyl) | MOM (Methoxymethyl) | Ac (Acetyl) | Bz (Benzoyl) |
| Group Type | Acetal | Acetal | Ester | Ester |
| Typical Protection Yield | Good to Excellent (80-95%) | Excellent (>90%) | Excellent (>95%) | Excellent (>90%) |
| Stability to Acid | Labile | Labile | Stable (relative) | Stable (relative) |
| Stability to Base | Labile (esterase/strong base) | Stable | Labile | Labile |
| Stability to Oxidation | Generally Stable | Generally Stable | Generally Stable | Generally Stable |
| Stability to Reduction | Generally Stable | Generally Stable | Generally Stable | Labile (e.g., H₂, Pd/C) |
| Primary Cleavage Method | Enzymatic (Esterases), Strong Base (e.g., NH₄OH), or Acidic conditions | Acid-catalyzed hydrolysis (e.g., HCl in MeOH) | Base-catalyzed hydrolysis (e.g., K₂CO₃, MeOH) | Base-catalyzed hydrolysis (e.g., NaOH, MeOH) |
| Orthogonality | Offers unique enzymatic cleavage. Can be orthogonal to acid-labile (e.g., Trityl) and reduction-labile (e.g., Benzyl) groups. | Orthogonal to base-labile and reduction-labile groups. | Orthogonal to acid-labile and reduction-labile groups. | Orthogonal to acid-labile groups. Cleavage conditions can overlap with other esters. |
Experimental Protocols and Validation
The successful incorporation and confirmation of the POM protecting group are critical milestones in a synthetic sequence. Validation ensures the integrity of the intermediate before proceeding with subsequent, often costly, steps.
General Workflow for Protection and Validation
The following diagram outlines the typical experimental workflow for the protection of a hydroxyl group with POM-Cl and the subsequent validation of the resulting intermediate.
Caption: General experimental workflow for POM protection and validation.
Protocol 1: POM Protection of a Primary Alcohol
This protocol is a representative example for the protection of a primary alcohol using pivaloyloxymethyl chloride (POM-Cl).
Objective: To protect a primary hydroxyl group as a POM ether.
Materials:
-
Substrate containing a primary alcohol (1.0 eq)
-
Pivaloyloxymethyl chloride (POM-Cl) (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous potassium carbonate to the solution.
-
Add POM-Cl dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure POM-protected alcohol. A typical yield for this reaction is in the range of 82-94%.[1]
Protocol 2: Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural confirmation of the POM-protected intermediate.
Objective: To confirm the successful installation of the POM group and the structure of the intermediate.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to identify are:
-
Methylene protons (-O-CH₂-O-): A characteristic singlet typically appearing between δ 5.5 and 5.9 ppm.
-
tert-Butyl protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, usually found around δ 1.2 ppm.
-
Disappearance of the alcohol proton (-OH): The proton signal from the starting material's hydroxyl group should be absent.
-
Shift of adjacent protons: Protons on the carbon bearing the newly formed POM ether will experience a downfield shift compared to the starting alcohol.
-
-
Acquire a ¹³C NMR spectrum. Diagnostic signals include:
-
Methylene carbon (-O-CH₂-O-): Typically observed around δ 82-85 ppm.
-
Ester carbonyl carbon (-C=O): A signal in the range of δ 177-178 ppm.
-
Quaternary and methyl carbons of the pivaloyl group: Signals around δ 39 ppm and δ 27 ppm, respectively.
-
Data Interpretation: The presence of these characteristic signals in the ¹H and ¹³C NMR spectra, along with the disappearance of the starting alcohol's -OH signal, provides strong evidence for the successful formation of the POM-protected intermediate.
Protocol 3: Validation by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used to assess the purity of the intermediate and confirm its molecular weight.
Objective: To determine the purity of the POM-protected compound and confirm its molecular mass.
HPLC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient, for example, starting from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a relevant wavelength (e.g., 220 nm or 254 nm) and/or mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
Procedure:
-
Prepare a dilute solution of the purified intermediate (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume (e.g., 5-10 µL) onto the HPLC system.
-
Analyze the resulting chromatogram for a single major peak, indicating high purity.
-
Analyze the mass spectrum associated with the major peak to confirm that the observed m/z corresponds to the calculated molecular weight of the POM-protected product.
Comparison of Cleavage Conditions
The true utility of a protecting group lies in its selective removal. The POM group offers cleavage under conditions that can be orthogonal to many other protecting groups.
References
Safety Operating Guide
Proper Disposal of Chloromethyl Pivalate: A Step-by-Step Guide
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the proper disposal procedures for chloromethyl pivalate. This document provides essential safety and logistical information, ensuring the safe handling and disposal of this hazardous chemical in a laboratory setting. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is a flammable, corrosive, and lachrymatory substance that requires careful handling to prevent injury and environmental contamination.[1][2] This guide outlines the necessary personal protective equipment (PPE), spill cleanup procedures, and a detailed chemical neutralization protocol for the safe disposal of waste this compound.
Essential Safety Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[3] All ignition sources must be eliminated from the immediate area due to the compound's flammability.[3] Personnel must wear appropriate personal protective equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., Butoject®). Consult manufacturer for compatibility.[3] |
| Body Protection | Flame-retardant lab coat and, for larger quantities, full-body clothing.[3] |
| Respiratory | For spill clean-up or if exposure limits are exceeded, a full-face respirator is necessary. |
Spill & Leak Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[2][4][5]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[5] Do not use combustible materials like sawdust.
-
Collect the Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][4][5]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5]
Chemical Neutralization for Disposal
For the disposal of surplus or waste this compound, a controlled chemical neutralization process is recommended. As an acyl halide, this compound reacts vigorously with water to form pivalic acid and hydrochloric acid.[3] This reaction can be managed safely using the following laboratory-scale procedure.
Experimental Protocol for Hydrolysis of this compound:
This procedure is adapted for the hydrolysis of acyl halides.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Prepare the Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a stirrer and a dropping funnel. Place the flask in an ice bath to control the reaction temperature.
-
Prepare a Basic Solution: Place a suitable amount of a cold sodium hydroxide solution into the flask.
-
Slow Addition of this compound: Slowly add the this compound to the stirred, cold basic solution via the dropping funnel. The rate of addition should be controlled to prevent excessive heat generation.
-
Reaction and Neutralization: Allow the mixture to stir until the reaction is complete. The this compound will be hydrolyzed to sodium pivalate and sodium chloride.
-
Final pH Adjustment: Check the pH of the resulting solution and neutralize it with an appropriate acid or base if necessary.
-
Disposal: The final neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations.[6]
Caption: Logical workflow for the proper disposal of this compound.
Data Presentation
Table 2: Properties and Hazards of this compound
| Property | Value |
| CAS Number | 18997-19-8[2][5] |
| Molecular Formula | C6H11ClO2[2] |
| Molecular Weight | 150.6 g/mol [2] |
| Appearance | Clear colorless to very faint yellow liquid[6] |
| Flash Point | 40 °C[6] |
| Hazards | Flammable liquid and vapor, Corrosive, Causes severe skin and eye burns, Lachrymator (causes tearing), Harmful if swallowed or inhaled.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2] |
| Hazardous Decomposition | Upon thermal decomposition, can release irritating gases and vapors such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4][5] |
By following these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks and promoting a culture of safety. For further information, always refer to the material's Safety Data Sheet (SDS) and your institution's specific safety protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chloromethyl Pivalate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Chloromethyl pivalate, ensuring the protection of personnel and the integrity of your work.
This compound is a flammable and corrosive liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Do not wear contact lenses.[3][4] |
| Skin | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] |
| Respiratory | Full-face respirator. | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][6] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][6]
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4]
-
Ground and bond containers and receiving equipment to prevent static discharges.[3][4]
-
Use non-sparking tools and explosion-proof equipment.[1][3][4]
-
Do not eat, drink, or smoke when using this product.[4]
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material like sand or earth to contain the spill. Do not use combustible materials such as sawdust.[1]
-
Collect: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4]
-
Waste is classified as hazardous.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C6H11ClO2 | CID 87885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18997-19-8 | TCI AMERICA [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
